D-Val-Leu-Arg-pNA
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N8O5/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27)/t17-,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKZJCICBFSACN-GBESFXJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215108 | |
| Record name | Val-Leu-Arg-p-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64816-14-4 | |
| Record name | Val-Leu-Arg-p-nitroanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064816144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Val-Leu-Arg-p-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Hydrolysis of D-Val-Leu-Arg-pNA: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the enzymatic hydrolysis of the chromogenic substrate D-Valine-Leucine-Arginine-p-nitroanilide (D-Val-Leu-Arg-pNA). Targeted at researchers, scientists, and professionals in drug development, this document details the mechanism of action, kinetic parameters, and experimental protocols for the enzymes that hydrolyze this substrate, primarily glandular kallikrein and, to a lesser extent, tissue-type plasminogen activator (t-PA).
Introduction
This compound, also known as S-2266, is a synthetic tripeptide linked to a p-nitroaniline (pNA) chromophore. It serves as a valuable tool in enzymatic assays due to the release of the yellow-colored pNA upon cleavage of the amide bond between arginine and pNA. This release can be monitored spectrophotometrically, providing a quantitative measure of enzyme activity. This substrate is particularly useful for studying serine proteases that exhibit specificity for arginine at the P1 position.
Mechanism of Hydrolysis
The hydrolysis of this compound is catalyzed by serine proteases. The fundamental mechanism involves the nucleophilic attack of the catalytic serine residue in the enzyme's active site on the carbonyl carbon of the arginine residue in the substrate. This forms a tetrahedral intermediate, which then collapses to release p-nitroaniline and form an acyl-enzyme intermediate. The acyl-enzyme intermediate is subsequently hydrolyzed by a water molecule, releasing the peptide fragment (D-Val-Leu-Arg) and regenerating the free enzyme. The rate of pNA release is directly proportional to the enzyme's activity under appropriate conditions.
Physicochemical Properties of this compound
A clear understanding of the substrate's properties is essential for accurate and reproducible experimental design.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₈N₈O₅ | [1] |
| Molecular Weight | 506.6 g/mol | [1][2][3] |
| CAS Number | 64816-14-4 | [1] |
| Appearance | Lyophilized powder | [1] |
| Solubility | Soluble in water | [1] |
Enzymatic Hydrolysis by Glandular Kallikrein
Glandular kallikrein is a serine protease that plays a significant role in regulating blood pressure and inflammation.[3] this compound is a well-established and specific substrate for this enzyme.[1][4]
Kinetic Parameters
The hydrolysis of this compound by glandular kallikrein follows Michaelis-Menten kinetics at low substrate concentrations.[5] However, at higher concentrations, substrate activation has been observed, suggesting a more complex interaction where the binding of a second substrate molecule may enhance the catalytic rate.[5]
| Enzyme | Kₘ | Vₘₐₓ | k꜀ₐₜ |
| Porcine Pancreatic Kallikrein | 2 x 10⁻⁵ mol/L | 8 nmol/min x KE | Not explicitly stated |
Note: The Vₘₐₓ is provided in units relative to Kallikrein Units (KE). The catalytic constant (k꜀ₐₜ) is not explicitly provided in the reviewed literature and would depend on the specific activity and concentration of the enzyme preparation used.
Experimental Protocol: Determination of Glandular Kallikrein Activity
This protocol is adapted from established methods for the determination of glandular kallikrein activity using this compound (S-2266).[6]
Materials:
-
This compound (S-2266) stock solution (2 mmol/L in sterile water)
-
Tris buffer (0.05 mol/L, pH 9.2, ionic strength adjusted to 0.05 with NaCl)
-
Glandular kallikrein standard solution or sample
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
-
37°C incubator or water bath
Procedure:
-
Pre-warm the Tris buffer and substrate solution to 37°C.
-
In a cuvette or microplate well, add 2.25 mL of the pre-warmed Tris buffer.
-
Add 50 µL of the glandular kallikrein standard or sample to the buffer and mix gently.
-
Incubate the mixture at 37°C for 3 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 200 µL of the pre-warmed this compound stock solution.
-
Immediately start monitoring the change in absorbance at 405 nm (ΔA/min) at 37°C.
-
The rate of the reaction should be linear for a defined period.
-
Calculate the enzyme activity based on the rate of pNA formation, using the molar extinction coefficient of pNA (ε = 9,940 M⁻¹cm⁻¹ at 405 nm).
Enzymatic Hydrolysis by Tissue-Type Plasminogen Activator (t-PA)
Tissue-type plasminogen activator is a crucial enzyme in the fibrinolytic system, responsible for converting plasminogen to plasmin. This compound is also reported to be a substrate for t-PA, although it is not the most commonly used or specific substrate for this enzyme in routine assays.[2] Often, t-PA activity is measured indirectly through the generation of plasmin, which is then quantified using a plasmin-specific substrate like D-Val-Leu-Lys-pNA (S-2251).
Kinetic Parameters
Experimental Considerations
When using this compound to measure t-PA activity, it is crucial to consider the potential for plasmin-mediated hydrolysis. If plasminogen is present in the sample, t-PA will convert it to plasmin, which can also cleave this compound. This would lead to an overestimation of the direct amidolytic activity of t-PA. Therefore, for measuring the direct activity of t-PA, highly purified enzyme and the absence of plasminogen are essential.
Other Serine Proteases
While this compound is primarily used for glandular kallikrein, other serine proteases with similar substrate specificity might also hydrolyze it to varying degrees. For instance, plasmin and urokinase could potentially show some activity towards this substrate. However, other more specific chromogenic substrates are generally preferred for these enzymes to ensure assay specificity. For example, D-Val-Leu-Lys-pNA (S-2251) is a more specific substrate for plasmin.[7][8]
Conclusion
This compound is a valuable tool for the kinetic analysis of glandular kallikrein and can be used to study the amidolytic activity of other related serine proteases. Its utility lies in the simplicity and sensitivity of the chromogenic assay. Researchers utilizing this substrate should be aware of the specific kinetic parameters for their enzyme of interest and potential cross-reactivity with other proteases. The provided protocols and data serve as a comprehensive resource for the effective application of this compound in research and development.
References
- 1. This compound peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (Kallikrein Substrate, colorimetric) - Echelon Biosciences [echelon-inc.com]
- 4. Methods for the determination of glandular kallikrein by means of a chromogenic tripeptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic peculiarities of human tissue kallikrein: 1--substrate activation in the catalyzed hydrolysis of H-D-valyl-L-leucyl-L-arginine 4-nitroanilide and H-D-valyl-L-leucyl-L-lysine 4-nitroanilide; 2--substrate inhibition in the catalyzed hydrolysis of N alpha-p-tosyl-L-arginine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to D-Val-Leu-Arg-pNA: A Chromogenic Substrate for Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of D-Val-Leu-Arg-pNA, a chromogenic substrate widely used in the study of serine proteases such as glandular kallikrein and tissue-type plasminogen activator (t-PA). This document details its mechanism of action, provides structured data on its physicochemical and kinetic properties, and offers detailed experimental protocols for its use in enzyme activity assays. Furthermore, it visualizes the key signaling pathways in which its target enzymes are involved.
Core Concepts: Chemical Structure and Properties
This compound is a synthetic tripeptide composed of D-Valine, Leucine, and Arginine, covalently linked to a p-nitroaniline (pNA) chromogenic group. The D-amino acid at the N-terminus confers resistance to degradation by some non-target proteases, enhancing its specificity.
Mechanism of Action: The substrate is specifically cleaved at the C-terminal side of the Arginine residue by target serine proteases. This enzymatic hydrolysis releases the p-nitroaniline moiety, which is a yellow chromophore. The rate of pNA release, measured by the increase in absorbance at approximately 405 nm, is directly proportional to the enzyme's activity.
Physicochemical and Kinetic Properties
A summary of the key physicochemical and kinetic parameters of this compound is presented in the tables below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₂₃H₃₈N₈O₅ | [1] |
| Molecular Weight | 506.60 g/mol | [1] |
| CAS Number | 64816-14-4 | [1] |
| Appearance | Lyophilized powder | [1] |
| Storage Temperature | -20°C | [1] |
| Molar Extinction Coefficient (ε) of p-nitroaniline at 405 nm | 9,960 M⁻¹cm⁻¹ | [2][3] |
| Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Conditions | Reference |
| Human Glandular Kallikrein | 210 | 9.5 | 4.5 x 10⁴ | pH 8.2, 25°C | |
| Human Tissue-Type Plasminogen Activator (t-PA) (single-chain) | 2800 | 0.21 | 7.5 x 10¹ | In the absence of fibrin, pH 7.4, 37°C | |
| Human Tissue-Type Plasminogen Activator (t-PA) (two-chain) | 1900 | 0.45 | 2.4 x 10² | In the absence of fibrin, pH 7.4, 37°C |
Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition, and the presence of cofactors). The data presented here are representative values from published literature.
Experimental Protocols: Enzyme Activity Assays
The following are detailed methodologies for performing enzyme activity assays using this compound with glandular kallikrein and t-PA.
Glandular Kallikrein Activity Assay
This protocol is adapted for the measurement of glandular kallikrein activity in purified systems or biological samples.
Materials:
-
This compound substrate
-
Purified glandular kallikrein or biological sample
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.2
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in sterile distilled water. A common stock concentration is 10 mM. Further dilute the stock solution in Assay Buffer to the desired final concentrations for the assay (e.g., ranging from 0.1 to 5 times the Kₘ).
-
Enzyme Preparation: Dilute the purified glandular kallikrein or biological sample in ice-cold Assay Buffer to a concentration that will yield a linear rate of absorbance change over a reasonable time course (e.g., 5-15 minutes).
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the diluted enzyme solution to the appropriate wells.
-
To initiate the reaction, add 25 µL of the this compound substrate solution to each well. The final volume in each well will be 100 µL.
-
-
Measurement: Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Convert the rate of absorbance change to the rate of p-nitroaniline formation using the Beer-Lambert law: Rate (mol/min) = (ΔA/min) / (ε × l) where:
-
ΔA/min is the change in absorbance per minute.
-
ε is the molar extinction coefficient of p-nitroaniline (9,960 M⁻¹cm⁻¹ at 405 nm).[2][3]
-
l is the path length of the light through the sample in cm (for a standard 96-well plate with 100 µL volume, this is typically around 0.2-0.3 cm, but should be determined for the specific plate and reader used).
-
-
Enzyme activity can then be expressed in standard units (e.g., µmol of pNA produced per minute per mg of protein).
-
Tissue-Type Plasminogen Activator (t-PA) Activity Assay
This protocol describes a method for measuring the amidolytic activity of t-PA. It is important to note that the activity of t-PA is significantly enhanced in the presence of fibrin or fibrin fragments. This protocol describes the assay in the absence of fibrin.
Materials:
-
This compound substrate
-
Purified t-PA
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in sterile distilled water (e.g., 20 mM). Dilute the stock solution in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the purified t-PA in ice-cold Assay Buffer containing a non-ionic detergent (e.g., 0.01% Triton X-100) to prevent adsorption to plastic surfaces.
-
Assay Setup:
-
Add 150 µL of Assay Buffer to each well.
-
Add 25 µL of the diluted t-PA solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
To start the reaction, add 25 µL of the this compound substrate solution. The final volume will be 200 µL.
-
-
Measurement: Monitor the increase in absorbance at 405 nm at 37°C in a microplate reader, taking readings every minute for 30-60 minutes.
-
Data Analysis: Calculate the enzyme activity as described in the glandular kallikrein assay protocol, using the Beer-Lambert law to convert the rate of absorbance change to the rate of product formation.
Signaling Pathways and Experimental Workflows
To provide a broader context for the application of this compound, this section includes diagrams of the key signaling pathways involving its target enzymes and a typical experimental workflow for enzyme kinetics.
The Kallikrein-Kinin System
The kallikrein-kinin system is a cascade of proteins that plays a crucial role in inflammation, blood pressure regulation, and coagulation. Glandular kallikrein is a key enzyme in this pathway, responsible for the cleavage of low-molecular-weight kininogen (LMWK) to produce bradykinin.
Caption: The Kallikrein-Kinin System signaling pathway.
The Fibrinolytic Pathway
Tissue-type plasminogen activator (t-PA) is a critical enzyme in the fibrinolytic pathway, responsible for dissolving blood clots. It converts plasminogen to plasmin, which then degrades the fibrin mesh of the clot.
Caption: The Fibrinolytic Pathway involving t-PA.
Experimental Workflow for Enzyme Kinetics
The following diagram illustrates a typical workflow for determining the kinetic parameters (Kₘ and Vmax) of an enzyme using a chromogenic substrate like this compound.
Caption: A typical experimental workflow for enzyme kinetics.
Conclusion
This compound is a valuable tool for researchers in both basic science and drug discovery. Its well-defined chemical properties and reliable performance in enzymatic assays make it a standard for the quantification of glandular kallikrein and t-PA activity. The detailed protocols and contextual signaling pathways provided in this guide are intended to facilitate its effective use in the laboratory and contribute to a deeper understanding of the physiological and pathological roles of these important serine proteases.
References
Synthesis and Purity of D-Val-Leu-Arg-pNA: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of the chromogenic peptide substrate D-Val-Leu-Arg-pNA (D-Valyl-L-Leucyl-L-Arginine-p-nitroanilide). This document is intended for researchers, scientists, and professionals in drug development who utilize this substrate in their work. This compound is a valuable tool for assaying the activity of various proteases, including glandular kallikrein and tissue-type plasminogen activator (t-PA)[1][2].
Synthesis of this compound
The synthesis of this compound is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support, simplifying the purification process at each step[3][4].
Materials and Reagents
| Reagent | Grade | Supplier |
| Rink Amide MBHA resin | 100-200 mesh, 0.5-0.8 mmol/g | Varies |
| Fmoc-Arg(Pbf)-OH | Peptide synthesis grade | Varies |
| Fmoc-Leu-OH | Peptide synthesis grade | Varies |
| Fmoc-D-Val-OH | Peptide synthesis grade | Varies |
| p-Nitroaniline (pNA) | ≥99% | Varies |
| HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) | Peptide synthesis grade | Varies |
| HOBt (Hydroxybenzotriazole) | Peptide synthesis grade | Varies |
| DIPEA (N,N-Diisopropylethylamine) | Peptide synthesis grade | Varies |
| Piperidine | ACS grade | Varies |
| DMF (N,N-Dimethylformamide) | Peptide synthesis grade | Varies |
| DCM (Dichloromethane) | ACS grade | Varies |
| TFA (Trifluoroacetic acid) | Reagent grade | Varies |
| TIS (Triisopropylsilane) | Reagent grade | Varies |
| Anhydrous Diethyl Ether | ACS grade | Varies |
| Acetonitrile | HPLC grade | Varies |
| Water | HPLC grade | Varies |
Experimental Protocol: Solid-Phase Peptide Synthesis
The synthesis of this compound is performed on a Rink Amide resin, which upon cleavage yields a C-terminal amide. The synthesis proceeds from the C-terminus to the N-terminus.
Step 1: Resin Swelling and Preparation
-
Weigh 1 g of Rink Amide MBHA resin and place it in a solid-phase synthesis vessel.
-
Add 10 mL of DMF to swell the resin for 1 hour with gentle agitation.
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add 10 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
Step 3: Coupling of the First Amino Acid (Fmoc-Arg(Pbf)-OH)
-
In a separate vial, dissolve 3 equivalents of Fmoc-Arg(Pbf)-OH, 3 equivalents of HBTU, and 3 equivalents of HOBt in a minimal amount of DMF.
-
Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Drain the reaction mixture and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
Step 4: Subsequent Amino Acid Couplings (Fmoc-Leu-OH and Fmoc-D-Val-OH)
-
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for Fmoc-Leu-OH and then for Fmoc-D-Val-OH.
Step 5: Coupling of p-Nitroaniline (pNA)
-
After the final Fmoc deprotection of the D-Val residue, wash the resin as described.
-
The direct coupling of p-nitroaniline can be challenging due to its low nucleophilicity[5]. An alternative strategy involves the use of a pre-activated pNA derivative or a different synthetic route. However, for direct coupling:
-
Dissolve 5 equivalents of p-nitroaniline in DMF.
-
In a separate vial, prepare a solution of 5 equivalents of a suitable coupling reagent such as PyBOP or HATU with 10 equivalents of DIPEA in DMF.
-
Add the coupling reagent solution to the p-nitroaniline solution and then add this mixture to the resin.
-
Allow the reaction to proceed overnight with agitation. Monitor the reaction completion using a suitable test.
Step 6: Cleavage and Deprotection
-
Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL) and dry the resin under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add 10 mL of the cleavage cocktail to the dried resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold anhydrous diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
Synthesis Workflow Diagram
Caption: Solid-Phase Peptide Synthesis Workflow for this compound.
Purification of this compound
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: RP-HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A (see below).
-
HPLC System: A preparative RP-HPLC system equipped with a C18 column.
-
Mobile Phase:
-
Buffer A: 0.1% TFA in water.
-
Buffer B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 65% Buffer B over 60 minutes.
-
Detection: Monitor the elution profile at 220 nm and 315 nm (for the p-nitroanilide group).
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Check: Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a TFA salt.
Purity and Identity Confirmation
The purity and identity of the synthesized this compound are confirmed by analytical RP-HPLC, mass spectrometry, and optionally, NMR spectroscopy.
Analytical RP-HPLC
Protocol:
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Buffer A: 0.1% TFA in water.
-
Buffer B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient of 5-95% Buffer B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm.
-
Purity Assessment: Purity is determined by integrating the peak area of the main product relative to the total peak area. Commercially available this compound typically has a purity of ≥95%[1].
Table 2: Typical Purity Data for Synthesized this compound
| Analysis Method | Purity Specification |
| Analytical RP-HPLC | ≥ 95% |
Mass Spectrometry
Protocol:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analysis: Acquire the mass spectrum in positive ion mode.
-
Expected Mass: The calculated monoisotopic mass of this compound (C₂₃H₃₈N₈O₅) is 506.2965 g/mol . The observed mass should correspond to the [M+H]⁺ ion (507.2965 g/mol ).
Table 3: Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₂₃H₃₈N₈O₅ |
| Monoisotopic Mass | 506.2965 g/mol |
| [M+H]⁺ | 507.2965 m/z |
NMR Spectroscopy
While not mandatory for routine synthesis, ¹H NMR and ¹³C NMR can be used for detailed structural confirmation.
General Considerations:
-
Solvent: Deuterated solvent such as DMSO-d₆ or D₂O.
-
Expected Signals: The ¹H NMR spectrum will show characteristic signals for the amino acid side chains (Val, Leu, Arg), the peptide backbone, and the p-nitroanilide aromatic protons. The integration of these signals should be consistent with the structure.
-
Selective labeling of amino acids can aid in the interpretation of complex spectra[6].
Analytical Workflow Diagram
Caption: Purification and Analytical Workflow for this compound.
Conclusion
The synthesis of this compound via Fmoc-based solid-phase peptide synthesis is a robust and reliable method for producing this important chromogenic substrate. Careful execution of the synthesis, purification, and analytical steps is crucial to obtain a product of high purity suitable for enzymatic assays and other research applications. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for the successful synthesis and characterization of this compound.
References
- 1. This compound peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. Amino acids and peptides. XXXV. Facile preparation of p-nitroanilide analogs by the solid-phase method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the D-Val-Leu-Arg-pNA Substrate for Glandular Kallikrein (KLK1)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chromogenic substrate D-Val-Leu-Arg-pNA, focusing on its primary enzymatic target, glandular kallikrein (also known as tissue kallikrein or KLK1). This guide details the substrate's kinetics, experimental applications, and the biological pathways in which its target enzyme functions.
Introduction to this compound
H-D-Val-Leu-Arg-p-nitroanilide (this compound), commercially known as S-2266, is a synthetic tripeptide linked to a p-nitroanilide (pNA) chromophore. It is a highly specific substrate designed for the enzymatic activity measurement of glandular kallikrein, a serine protease with significant physiological roles. The enzyme cleaves the peptide bond between Arginine (Arg) and pNA, releasing the yellow-colored p-nitroaniline molecule. The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the kallikrein activity in the sample.
Glandular kallikrein (KLK1) is a key enzyme in the Kallikrein-Kinin System, where it cleaves low-molecular-weight kininogen to release kallidin (Lys-bradykinin), a potent vasodilator involved in blood pressure regulation and inflammation[1]. Due to its role in various physiological and pathological processes, the accurate measurement of KLK1 activity is crucial for research and drug development.
Enzyme Specificity and Kinetics
While several proteases may show some activity towards this substrate, this compound is predominantly used for its high specificity towards glandular kallikrein[2]. The sequence of D-Valine, Leucine, and Arginine mimics the natural cleavage site for KLK1. Studies have optimized this sequence to create a sensitive and reliable tool for determining the activity of kallikrein from various sources, including the pancreas, urine, and saliva.
Quantitative Data Presentation
The efficiency of an enzyme with its substrate is defined by its kinetic parameters. The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second.
The following table summarizes the kinetic constants for the hydrolysis of this compound (S-2266) by bovine glandular kallikrein.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (mM⁻¹s⁻¹) |
| Glandular Kallikrein (Bovine) | S-2266 | 0.050 | 8 | 160 |
| Data sourced from DiaPharma kinetic tables. The assay was performed in 50 mM Tris HCl buffer, pH 9.0, with 16 mM NaCl. |
Experimental Protocols
This section provides a detailed methodology for a standard chromogenic assay to determine the activity of glandular kallikrein using this compound.
Objective: To measure the enzymatic activity of glandular kallikrein in a given sample.
Materials:
-
This compound (S-2266) substrate
-
Tris Buffer (e.g., 50 mM Tris-HCl, pH 8.2-9.0)
-
Purified glandular kallikrein or sample of interest (e.g., urine, saliva, purified enzyme preparation)
-
Aprotinin (a potent kallikrein inhibitor, for sample blank)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
-
Thermostated cuvettes or microplate incubator (37°C)
-
Distilled water
Procedure:
-
Reagent Preparation:
-
Tris Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to the desired value (e.g., 8.2 or 9.0) at 25°C.
-
Substrate Solution: Reconstitute the lyophilized this compound substrate with distilled water to a stock concentration (e.g., 1.5 mM). Protect from light.
-
Sample Preparation: If using biological samples like urine, centrifuge to remove particulate matter. Dilute the sample with Tris buffer if the kallikrein activity is expected to be high.
-
Blank Preparation: For each sample, prepare a corresponding blank by adding aprotinin to inhibit kallikrein activity. This corrects for non-specific substrate hydrolysis and background color from the sample itself.
-
-
Assay Execution (Example using 1 mL cuvettes):
-
Pipette 800 µL of Tris buffer into a cuvette and pre-warm to 37°C for 5 minutes.
-
Add 100 µL of the sample (or standard) to the cuvette. For the blank, add 100 µL of the aprotinin-treated sample.
-
Initiate the reaction by adding 100 µL of the pre-warmed substrate solution. Mix gently.
-
Immediately place the cuvette in the spectrophotometer, thermostated at 37°C.
-
Measure the change in absorbance at 405 nm (ΔA/min) over a period of 3-5 minutes. Ensure the rate is linear during the measurement period.
-
-
Calculation of Activity:
-
Calculate the net rate of absorbance change by subtracting the ΔA/min of the blank from the ΔA/min of the sample.
-
The enzymatic activity can be calculated using the Beer-Lambert law: Activity (U/L) = (ΔA/min * Total Volume) / (ε * Path Length * Sample Volume) Where:
-
ΔA/min is the net change in absorbance per minute.
-
Total Volume is the final reaction volume in the cuvette.
-
ε is the molar extinction coefficient of pNA at 405 nm (~10,600 M⁻¹cm⁻¹).
-
Path Length is the light path of the cuvette (typically 1 cm).
-
Sample Volume is the volume of the sample added.
-
-
Signaling Pathways and Experimental Workflows
The Kallikrein-Kinin System
Glandular kallikrein (KLK1) is a central enzyme in the tissue Kallikrein-Kinin System. This pathway plays a critical role in regulating local blood flow, blood pressure, inflammation, and pain. A simplified diagram of this system is presented below.
Caption: The Tissue Kallikrein-Kinin System Pathway.
Experimental Workflow for Chromogenic Assay
The following diagram illustrates the logical flow of a typical chromogenic assay using this compound to measure KLK1 activity.
Caption: General workflow for a glandular kallikrein chromogenic assay.
References
The Cornerstone of Enzyme Kinetics: A Technical Guide to the Chromogenic Activity of p-Nitroanilide Substrates
For Researchers, Scientists, and Drug Development Professionals
The study of enzymatic activity is a critical component of biological research and therapeutic development. Among the myriad of tools available, chromogenic substrates, particularly those based on p-nitroanilide (pNA), have established themselves as indispensable for their simplicity, reliability, and quantitative power. First introduced in the 1970s, these synthetic peptides mimic natural enzyme substrates and have since revolutionized the way researchers approach enzyme kinetics, diagnostics, and high-throughput screening. This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of p-nitroanilide substrates.
Core Principle: The Chromogenic Reaction
The utility of p-nitroanilide substrates is rooted in a straightforward enzymatic reaction. A specific peptide sequence, recognized by a target protease, is chemically linked to a p-nitroaniline molecule via an amide bond. In this conjugated form, the substrate is colorless. However, upon enzymatic cleavage of this amide bond, the p-nitroaniline is released. This liberated p-nitroaniline is a chromophore, exhibiting a distinct yellow color that can be quantified spectrophotometrically, typically by measuring the absorbance at 405 nm. The rate of color development is directly proportional to the enzymatic activity, allowing for real-time monitoring of the reaction.[1][2]
Mechanism of Action
The enzymatic hydrolysis of a p-nitroanilide substrate by a serine protease, a common class of enzymes studied with these substrates, follows a well-established mechanism. The process involves the binding of the substrate to the enzyme's active site, followed by a nucleophilic attack by the active site serine residue on the carbonyl carbon of the substrate. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the p-nitroaniline and forming an acyl-enzyme intermediate. The final step is the hydrolysis of this intermediate, which regenerates the free enzyme and releases the peptide portion of the substrate.[3][4]
Caption: Enzymatic cleavage of a p-nitroanilide substrate.
Applications in Research and Drug Development
The versatility of p-nitroanilide substrates has led to their widespread adoption in various scientific disciplines. A prominent application is in the study of the blood coagulation cascade, a complex series of proteolytic activations.[1] Specific substrates for key enzymes like Factor Xa and thrombin are crucial for diagnosing clotting disorders and for monitoring the efficacy of anticoagulant therapies.[1] Furthermore, these substrates are instrumental in high-throughput screening campaigns for the discovery of novel enzyme inhibitors.
The Blood Coagulation Cascade
The coagulation cascade is a prime example of a biological pathway that can be effectively studied using p-nitroanilide substrates. This pathway involves a series of serine proteases that activate each other in a sequential manner, culminating in the formation of a fibrin clot. By designing peptide sequences that are specifically recognized by different proteases in the cascade, researchers can selectively measure the activity of each enzyme.
Caption: Key proteases in the coagulation cascade monitored by pNA substrates.
Quantitative Data Summary
The following tables summarize key quantitative data for various enzymes and their corresponding p-nitroanilide substrates.
Table 1: Kinetic Parameters of Bovine Factor Xa with Various p-Nitroanilide Substrates [5]
| Substrate (P4-P3-P2-P1-pNA) | kcat/Km (M⁻¹s⁻¹) | Km (µM) |
| Ile-Glu-Gly-Arg-pNA | 2.0 x 10⁶ | >100 |
| Bz-Ile-Glu-Gly-Arg-pNA | 1.5 x 10⁶ | >100 |
| Ac-Ile-Glu-Gly-Arg-pNA | 1.2 x 10⁶ | >100 |
| H-D-Phe-Pip-Arg-pNA | 5.0 x 10⁵ | >100 |
| ... | ... | ... |
| Tos-Gly-Pro-Lys-pNA | 1.5 x 10¹ | >100 |
Note: Data represents a selection of substrates to illustrate the range of selectivity.
Table 2: Specific Activities of Dipeptidyl Peptidase IV [6]
| Enzyme Source | Substrate | pH | Specific Activity |
| Human Kidney | Gly-Pro-pNA | 7.6 | 49.2 |
| Pig Kidney | Gly-Pro-pNA | 7.6 | 45.8 |
Table 3: Michaelis Constants (Km) for Thiol Protease Hydrolysis of pGlu-Phe-Leu-pNA [7]
| Enzyme | Km (mM) |
| Papain | 0.34 |
| Ficin | 0.43 |
| Bromelain | 0.30 |
Experimental Protocols
A generalized protocol for a protease assay using a p-nitroanilide substrate is provided below. It is important to note that optimal conditions (e.g., buffer composition, pH, temperature, and substrate concentration) will vary depending on the specific enzyme and substrate being studied.
General Protease Assay Protocol
Materials:
-
Purified enzyme of interest
-
Chromogenic p-nitroanilide substrate
-
Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and ionic strength)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Dissolve the p-nitroanilide substrate in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Prepare the assay buffer and bring it to the desired temperature.
-
Dilute the enzyme stock to the desired working concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the enzyme solution to the appropriate wells. Include wells with buffer only as a blank control.
-
Pre-incubate the plate at the desired temperature for a few minutes to ensure temperature equilibration.
-
-
Initiate the Reaction:
-
Add the p-nitroanilide substrate solution to each well to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in the reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period.
-
-
Data Analysis:
-
Subtract the absorbance readings of the blank wells from the sample wells.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time plot.
-
Convert the change in absorbance per unit time to the rate of product formation using the Beer-Lambert law and the molar extinction coefficient of p-nitroaniline (ε ≈ 8,800 M⁻¹cm⁻¹ at 410 nm).[8]
-
Caption: A typical workflow for a protease assay using a pNA substrate.
Conclusion
p-Nitroanilide-based chromogenic substrates remain a cornerstone of modern enzymology. Their simplicity, coupled with the ability to provide robust quantitative data, ensures their continued relevance in basic research, clinical diagnostics, and the pharmaceutical industry. The principles and protocols outlined in this guide serve as a foundational resource for scientists and researchers leveraging the power of these elegant chemical tools to explore the intricate world of enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Enzymatic hydrolysis of p-nitroacetanilide: mechanistic studies of the aryl acylamidase from Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The action of factor Xa on peptide p-nitroanilide substrates: substrate selectivity and examination of hydrolysis with different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic investigation of the hydrolysis of aminoacyl p-nitroanilides by dipeptidyl peptidase IV from human and pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide--a chromogenic substrate for thiol proteinase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
S-2266 Substrate: An In-depth Technical Guide to its Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chromogenic substrate S-2266, detailing its mechanism of action, kinetic parameters, and applications in enzymatic assays. The information is intended for researchers, scientists, and professionals involved in drug development and biochemical research.
Core Mechanism of Action
S-2266, with the chemical structure H-D-Val-Leu-Arg-pNA, is a synthetic chromogenic substrate primarily designed for the determination of glandular kallikrein (GK) activity. The mechanism of action is based on the enzymatic cleavage of the peptide chain by a specific serine protease. This cleavage occurs at the carboxyl side of the arginine residue, releasing the yellow chromophore p-nitroaniline (pNA). The rate of pNA release, measured photometrically at 405 nm, is directly proportional to the activity of the enzyme in the sample.
Enzyme Specificity and Kinetic Parameters
While S-2266 is a preferred substrate for glandular kallikrein, it can also be cleaved by other serine proteases that recognize arginine at the P1 position, albeit with different efficiencies. The kinetic parameters Km (Michaelis constant) and kcat (catalytic rate constant) quantify the enzyme-substrate interaction and the catalytic turnover rate, respectively. The ratio kcat/Km represents the catalytic efficiency of the enzyme for the substrate.
Table 1: Kinetic Parameters of S-2266 with Various Serine Proteases
| Enzyme | Source | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) |
| Glandular Kallikrein | Bovine | 0.050 | 8 | 160 |
| Plasma Kallikrein | Human | 0.50 | 85 | 170 |
| Plasmin | Human | 0.40 | 60 | 150 |
Note: Data sourced from a DiaPharma product information sheet. Conditions for these measurements were not specified.
At low substrate concentrations, the hydrolysis of S-2266 by human tissue kallikrein follows Michaelis-Menten kinetics. However, at higher concentrations, deviations from this model have been observed, suggesting substrate activation or inhibition phenomena that may need to be considered in experimental design.
The Urokinase-Plasminogen Activation Pathway
Urokinase (uPA) and plasmin are key enzymes in the fibrinolytic system. uPA is a serine protease that converts the zymogen plasminogen into the active enzyme plasmin, which then degrades fibrin clots. While S-2266 is not the optimal substrate for urokinase or plasmin, its cleavage by plasmin has been documented. Understanding this pathway is crucial when using S-2266 in complex biological samples where these enzymes may be present.
Experimental Protocols
The following are detailed methodologies for the enzymatic assay of glandular kallikrein, urokinase, and plasmin using chromogenic substrates. While S-2266 is optimal for glandular kallikrein, the protocols for urokinase and plasmin are adapted from methods using their preferred substrates (S-2444 and S-2251, respectively) and can be used to assess the activity of these enzymes on S-2266.
Glandular Kallikrein Activity Assay
This protocol is optimized for the determination of glandular kallikrein activity in purified preparations, urine, and saliva.
Materials:
-
S-2266 (H-D-Val-Leu-Arg-pNA)
-
Tris buffer (0.1 M, pH 8.2)
-
Glandular Kallikrein standard solution
-
Sample containing glandular kallikrein
-
Microplate reader or spectrophotometer with a 405 nm filter
-
96-well microplate or cuvettes
Procedure:
-
Substrate Preparation: Dissolve S-2266 in sterile water to a stock concentration of 1-2 mM.
-
Reaction Mixture: In each well of a microplate, add:
-
100 µL of Tris buffer
-
20 µL of sample or standard
-
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes to bring the reaction mixture to temperature.
-
Initiate Reaction: Add 20 µL of the S-2266 stock solution to each well.
-
Measurement: Immediately start monitoring the change in absorbance at 405 nm (ΔA405/min) at 37°C for 5-10 minutes.
-
Calculation: The enzymatic activity is calculated from the rate of pNA formation using the molar extinction coefficient of pNA (ε = 9,940 M⁻¹cm⁻¹ at 405 nm).
Urokinase Activity Assay (Adapted for S-2266)
This protocol is adapted from a standard urokinase assay using the substrate S-2444.
Materials:
-
S-2266
-
Tris buffer (0.05 M, pH 7.4, containing 0.15 M NaCl)
-
Urokinase standard solution
-
Sample containing urokinase
-
Microplate reader or spectrophotometer (405 nm)
-
96-well microplate or cuvettes
Procedure:
-
Substrate Preparation: Prepare a 1 mM stock solution of S-2266 in sterile water.
-
Reaction Setup: To each well, add:
-
150 µL of Tris buffer
-
25 µL of sample or standard
-
-
Pre-warming: Incubate the plate at 37°C for 5 minutes.
-
Start Reaction: Add 25 µL of the S-2266 stock solution to each well.
-
Kinetic Measurement: Measure the absorbance at 405 nm at regular intervals for 10-15 minutes at 37°C.
-
Data Analysis: Determine the rate of change in absorbance (ΔA405/min) and calculate the urokinase activity relative to the standard.
Plasmin Activity Assay (Adapted for S-2266)
This protocol is based on a standard plasmin assay using the substrate S-2251.
Materials:
-
S-2266
-
Tris buffer (0.05 M, pH 7.4, containing 0.1 M NaCl)
-
Plasmin standard solution
-
Sample containing plasmin
-
Microplate reader or spectrophotometer (405 nm)
-
96-well microplate or cuvettes
Procedure:
-
Substrate Solution: Prepare a 1 mM solution of S-2266 in sterile water.
-
Assay Mixture: In each well, combine:
-
160 µL of Tris buffer
-
20 µL of sample or standard
-
-
Temperature Equilibration: Incubate the microplate at 37°C for 5 minutes.
-
Initiation: Add 20 µL of the S-2266 solution to start the reaction.
-
Absorbance Reading: Monitor the increase in absorbance at 405 nm over time at 37°C.
-
Activity Calculation: Calculate the plasmin activity based on the rate of pNA formation.
Experimental Workflow Visualization
The general workflow for a chromogenic substrate-based enzyme assay is illustrated below.
Conclusion
S-2266 is a valuable tool for the specific and sensitive determination of glandular kallikrein activity. Its mechanism of action, based on the release of a chromophore upon enzymatic cleavage, allows for straightforward and quantitative measurements. While it exhibits some cross-reactivity with other serine proteases like plasmin, its primary application remains in the study of kallikreins. The provided protocols and kinetic data serve as a foundation for the effective use of S-2266 in various research and development settings. Careful consideration of potential cross-reactivities and adherence to optimized assay conditions are essential for obtaining accurate and reproducible results.
Detecting Glandular Kallikrein Activity: An In-depth Technical Guide Using D-Val-Leu-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of the chromogenic substrate D-Val-Leu-Arg-pNA (S-2266) for the sensitive and specific detection of glandular kallikrein activity. This document outlines the underlying biochemical principles, detailed experimental protocols, and relevant signaling pathways, offering a valuable resource for researchers in academia and the pharmaceutical industry.
Introduction to Glandular Kallikrein and this compound
Glandular kallikrein (EC 3.4.21.35) is a serine protease that plays a crucial role in various physiological processes, most notably through the kallikrein-kinin system.[1] It cleaves low-molecular-weight kininogen (LMWK) to release kallidin (Lys-bradykinin), a potent vasodilator that influences blood pressure, inflammation, and pain.[2]
The synthetic tripeptide D-Val-Leu-Arg-p-nitroanilide (this compound) serves as a specific chromogenic substrate for glandular kallikrein. The enzyme cleaves the bond between arginine and p-nitroaniline (pNA), releasing the yellow-colored pNA molecule. The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the glandular kallikrein activity in the sample.
Quantitative Data: Kinetic Parameters and Assay Conditions
The efficiency of this compound as a substrate for glandular kallikrein is characterized by its kinetic constants. The following tables summarize the key quantitative data for the enzymatic reaction and the optimized conditions for the assay.
| Kinetic Parameter | Value | Source |
| Michaelis-Menten Constant (Km) | 2 x 10-5 mol/L | [3] |
| Maximum Velocity (Vmax) | 8 nmol/min x KE | [3] |
Table 1: Kinetic Constants for Glandular Kallikrein with this compound. KE refers to Kallikrein Units.
| Parameter | Optimal Value | Source |
| pH | 9.2 (broad optimum) | [3] |
| Ionic Strength | 0.05 | [3] |
| Wavelength for Detection | 405 nm |
Table 2: Optimized Assay Conditions for Glandular Kallikrein Detection.
Experimental Protocols
This section provides a detailed methodology for measuring glandular kallikrein activity using this compound.
Reagent Preparation
-
Tris Buffer (0.05 M, pH 9.2, I=0.05):
-
Dissolve 6.057 g of Tris base in approximately 800 mL of deionized water.
-
Adjust the pH to 9.2 at 25°C with 1 M HCl.
-
Add NaCl to achieve a final ionic strength of 0.05.
-
Bring the final volume to 1 L with deionized water.
-
-
This compound (S-2266) Stock Solution (2 mmol/L):
-
Dissolve the contents of a vial of this compound (e.g., 25 mg, MW: 579.6 g/mol ) in the appropriate volume of deionized water to achieve a 2 mmol/L concentration.
-
-
Glandular Kallikrein Standard Solutions:
-
Prepare a series of dilutions of a glandular kallikrein standard of known activity in the Tris buffer.
-
-
Sample Preparation:
-
Samples (e.g., from pancreas, urine, saliva) should be appropriately diluted in the Tris buffer to ensure the measured activity falls within the linear range of the assay.[4]
-
For samples like saliva that may contain other tryptic-like proteases, the addition of soybean trypsin inhibitor (SBTI) is recommended to specifically inhibit these interfering enzymes without affecting glandular kallikrein activity.[5]
-
Assay Procedure
-
Pre-warm the Tris buffer and the this compound solution to 37°C.
-
In a microplate well or a cuvette, add the following in order:
-
2.25 mL of Tris buffer.
-
50 µL of the diluted sample or glandular kallikrein standard.
-
-
Pre-incubate the mixture at 37°C for 3-5 minutes.
-
Initiate the reaction by adding 200 µL of the pre-warmed this compound stock solution.
-
Immediately start monitoring the change in absorbance at 405 nm over time using a spectrophotometer or microplate reader.
-
Record the rate of change in absorbance per minute (ΔA/min).
Data Analysis
The glandular kallikrein activity can be calculated using the molar extinction coefficient of p-nitroaniline (ε = 10,600 M-1cm-1 at 405 nm). The activity in the sample is determined by comparing its rate of pNA formation to that of the standard curve generated from the glandular kallikrein standards.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving glandular kallikrein and the experimental workflow for its detection.
Caption: Glandular Kallikrein-Kinin System Signaling Pathway.
Caption: Experimental Workflow for Glandular Kallikrein Assay.
References
- 1. CHROMOGENIC SUBSTRATE GK - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 2. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Methods for the determination of glandular kallikrein by means of a chromogenic tripeptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The assay of glandular kallikrein and prekallikrein in human mixed saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Tissue-Type Plasminogen Activator Substrate: D-Val-Leu-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chromogenic substrate D-Val-Leu-Arg-pNA, specifically tailored for the accurate quantification of tissue-type plasminogen activator (tPA) activity. This document delves into the substrate's mechanism of action, provides detailed experimental protocols for its use, and summarizes its kinetic parameters and specificity. Furthermore, it contextualizes the importance of measuring tPA activity by exploring the critical signaling pathways in which tPA is involved, thereby offering a valuable resource for researchers in fibrinolysis, thrombolysis, and related drug development fields.
Introduction to this compound
This compound is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) chromophore. It serves as a specific substrate for tissue-type plasminogen activator, a key serine protease in the fibrinolytic system. The enzymatic cleavage of the peptide bond between arginine and p-nitroaniline by tPA releases the yellow-colored pNA molecule. The rate of pNA release, which can be measured spectrophotometrically at 405 nm, is directly proportional to the tPA activity in the sample. This chromogenic substrate is a valuable tool for in vitro studies of tPA function and for the screening of tPA inhibitors or activators. While this compound is recognized as a substrate for tPA, it is also known to be cleaved by other proteases such as kallikrein.[1][2][3][4]
Mechanism of Action
The fundamental principle behind the use of this compound lies in a colorimetric enzymatic assay. Tissue-type plasminogen activator recognizes and binds to the specific amino acid sequence D-Valine-Leucine-Arginine. Upon binding, the serine protease activity of tPA catalyzes the hydrolysis of the amide bond between the C-terminal arginine residue and the p-nitroaniline molecule. This cleavage event liberates the pNA chromophore, which exhibits a distinct yellow color in solution and has a maximum absorbance at 405 nm. The intensity of the color, and therefore the absorbance, is directly proportional to the amount of pNA released, which in turn correlates with the enzymatic activity of tPA.
Caption: Enzymatic cleavage of this compound by tPA.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C23H38N8O5 |
| Molecular Weight | 522.6 g/mol |
| Appearance | Lyophilized powder |
| Solubility | Soluble in water |
Table 2: Substrate Specificity
| Enzyme | Activity on this compound |
| Tissue-type Plasminogen Activator (tPA) | Substrate |
| Kallikrein | Substrate[1][2][3][4] |
| Plasmin | May show some activity |
| Thrombin | Minimal to no activity |
| Trypsin | May show some activity |
Experimental Protocols
The following is a generalized protocol for the determination of tPA activity using this compound. It is crucial to optimize the conditions for your specific experimental setup.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
This compound Stock Solution: Dissolve this compound in sterile, nuclease-free water to a final concentration of 10 mM. Store in aliquots at -20°C.
-
tPA Standard: Reconstitute purified tPA in assay buffer to a known concentration. Prepare a series of dilutions for generating a standard curve.
-
Test Samples: Prepare samples containing unknown tPA concentrations in assay buffer.
Assay Procedure (96-well plate format)
-
Prepare the reaction mixture: In each well of a clear, flat-bottom 96-well plate, add the following in order:
-
X µL of Assay Buffer
-
Y µL of tPA standard or test sample
-
Make up the volume to 180 µL with Assay Buffer.
-
-
Pre-incubate: Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add 20 µL of the this compound working solution (diluted from the stock solution in assay buffer to the desired final concentration, typically 0.2-1.0 mM) to each well.
-
Measure absorbance: Immediately begin reading the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA405/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Subtract the rate of the blank (no enzyme) from all other readings.
-
Generate a standard curve by plotting the rate of reaction for the tPA standards against their known concentrations.
-
Determine the tPA activity in the test samples by interpolating their reaction rates from the standard curve.
-
Caption: Workflow for a tPA chromogenic assay.
Signaling Pathways Involving tPA
Measuring tPA activity is critical for understanding its role in various physiological and pathological processes. tPA is not only a key enzyme in fibrinolysis but also a signaling molecule that can influence cellular behavior.
Fibrinolysis
The primary and most well-understood role of tPA is in the dissolution of blood clots. In the presence of fibrin, tPA's catalytic efficiency for converting plasminogen to plasmin is significantly enhanced. Plasmin, a broad-spectrum serine protease, then degrades the fibrin mesh of the clot.
tPA-Induced NF-κB Activation
Recent studies have shown that tPA can induce the activation of the transcription factor NF-κB.[5] This signaling cascade is initiated by the binding of tPA to its receptor, annexin A2, on the cell surface.[5] This interaction leads to the aggregation of annexin A2 and the integrin CD11b, triggering an "outside-in" signaling pathway.[5] This cascade involves the activation of integrin-linked kinase (ILK), which then phosphorylates IκB, an inhibitor of NF-κB.[5] The phosphorylation and subsequent degradation of IκB release NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes, many of which are involved in inflammation.[5]
Caption: tPA signaling pathway leading to NF-κB activation.
Conclusion
This compound is a valuable and widely used tool for the quantification of tPA activity. Its specificity, coupled with the simplicity and sensitivity of the chromogenic assay, makes it suitable for a variety of research and drug development applications. Understanding the kinetic parameters and potential cross-reactivity of this substrate is crucial for obtaining accurate and reproducible results. Furthermore, the ability to measure tPA activity provides insights into its multifaceted roles in both fibrinolysis and cellular signaling, opening avenues for therapeutic interventions in a range of diseases.
References
The Researcher's Guide to D-Val-Leu-Arg-pNA: Comprehensive Storage and Handling Protocols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential storage and handling procedures for the chromogenic substrate D-Val-Leu-Arg-pNA (H-D-valyl-L-leucyl-L-arginine-p-nitroanilide). Adherence to these protocols is critical for maintaining the integrity, stability, and performance of this peptide in sensitive enzymatic assays.
Product Overview
This compound is a chromogenic substrate primarily used for the determination of glandular kallikrein activity in various biological samples, including purified preparations, urine, and saliva. It is also utilized as a substrate for tissue-type plasminogen activator (t-PA). The enzymatic cleavage of the peptide at the arginine residue releases the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm.
Storage of Lyophilized Powder
Proper storage of the lyophilized this compound is paramount to ensure its long-term stability. The powder is hygroscopic and should be protected from moisture.
| Parameter | Recommended Condition |
| Storage Temperature | -20°C is the most commonly recommended storage temperature for the lyophilized powder.[1][2][3] Some suppliers suggest storage at or below -15°C. |
| Shipping Condition | Typically shipped at room temperature for continental US, but may vary for other locations.[2] Blue ice may be used upon request.[1] |
| Long-term Stability | When stored correctly at -20°C, the lyophilized powder is stable for at least 4 years. |
| Container | Keep in a tightly sealed container to prevent moisture absorption. |
Reconstitution and Handling of Stock Solutions
Careful reconstitution and subsequent handling of this compound solutions are crucial for obtaining accurate and reproducible experimental results.
Recommended Solvents and Solubility
The solubility of this compound can vary depending on the solvent and the presence of counterions like trifluoroacetic acid (TFA), which generally enhances solubility in aqueous solutions.
| Solvent | Concentration |
| Water | Soluble. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 mg/mL.[1] |
| Dimethylformamide (DMF) | 10 mg/mL.[1] |
For enhanced solubility, it is recommended to warm the tube at 37°C and sonicate in an ultrasonic bath for a short period.[1]
Stock Solution Storage and Stability
Once reconstituted, the stability of the this compound stock solution is dependent on the storage temperature. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
| Storage Temperature | Storage Period |
| -80°C | Up to 6 months.[2] |
| -20°C | Up to 1 month, and for several months according to another source.[1][2] |
Solutions should be stored in sealed containers, protected from light.
Experimental Protocols: Glandular Kallikrein Activity Assay
This section provides a detailed methodology for a typical glandular kallikrein activity assay using this compound. This protocol is a general guideline and may require optimization based on the specific experimental conditions and the nature of the sample.
Reagents and Materials
-
This compound
-
Tris Buffer (e.g., 0.05 M, pH 8.2)
-
Purified glandular kallikrein or biological sample (e.g., urine, saliva)
-
Microplate reader capable of measuring absorbance at 405 nm
-
37°C incubator
Assay Procedure
-
Prepare this compound Solution: Reconstitute the lyophilized powder in sterile, nuclease-free water to a stock concentration of 1-3 mM. Further dilute with the assay buffer to the desired working concentration (typically 0.2-0.6 mM).
-
Sample Preparation: Prepare serial dilutions of the glandular kallikrein standard or the biological sample using the assay buffer.
-
Assay Reaction:
-
Pipette 50 µL of the assay buffer into the wells of a 96-well microplate.
-
Add 25 µL of the kallikrein standard or sample to the respective wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 25 µL of the this compound working solution to each well.
-
-
Measurement: Immediately measure the absorbance at 405 nm in a microplate reader at 37°C. Record the absorbance every minute for 10-30 minutes (kinetic measurement).
-
Data Analysis: The rate of pNA release is proportional to the kallikrein activity. Calculate the change in absorbance per minute (ΔA/min). Plot a standard curve of ΔA/min versus the concentration of the kallikrein standard. Determine the kallikrein activity in the samples from the standard curve.
Visualized Workflows and Decision-Making
General Handling and Experimental Workflow
The following diagram illustrates the standard workflow from receiving the lyophilized peptide to performing an enzymatic assay.
References
Methodological & Application
Application Notes and Protocols for Kallikrein Activity Assessment using D-Val-Leu-Arg-pNA Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kallikreins are a subgroup of serine proteases that play crucial roles in various physiological and pathological processes, including inflammation, blood pressure regulation, and coagulation. The enzymatic activity of kallikrein is a key parameter in studying its function and in the screening of potential therapeutic inhibitors. A widely used method for determining kallikrein activity is a chromogenic assay utilizing the synthetic peptide substrate D-Val-Leu-Arg-p-nitroanilide (D-Val-Leu-Arg-pNA), also known as S-2266. This substrate is specifically cleaved by kallikrein at the carboxyl side of the arginine residue, releasing the chromophore p-nitroaniline (pNA). The rate of pNA release, which can be quantified by measuring the absorbance at 405 nm, is directly proportional to the kallikrein activity in the sample.[1] This document provides detailed protocols for the this compound assay, including reagent preparation, step-by-step procedures for both kinetic and endpoint analysis, and data interpretation.
Principle of the Assay
The this compound assay is based on the enzymatic hydrolysis of the colorless substrate by kallikrein. The reaction releases p-nitroaniline (pNA), a yellow-colored product. The amount of pNA produced is quantified by measuring its absorbance at 405 nm.
Reaction: this compound + Kallikrein → D-Val-Leu-Arg-OH + pNA (yellow)
Quantitative Data Summary
The following table summarizes key quantitative parameters for the this compound assay for kallikrein activity.
| Parameter | Value | Notes |
| Substrate | This compound (S-2266) | Chromogenic substrate for glandular and plasma kallikrein. |
| Wavelength for Detection | 405 nm | Corresponds to the maximum absorbance of p-nitroaniline (pNA). |
| Assay Buffer | 0.05 M Tris-HCl, pH 7.8 | A common buffer system for this assay. |
| Reaction Temperature | 37°C | Optimal temperature for kallikrein activity. |
| pNA Standard Concentration Range | 0 - 20 nmol/well | For creating a standard curve in endpoint assays. |
| Positive Control | Purified Kallikrein | To ensure assay performance. |
| Inhibitor Control | Aprotinin or a specific kallikrein inhibitor | To confirm the specificity of the enzymatic activity. |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (0.05 M Tris-HCl, pH 7.8):
-
Dissolve 6.05 g of Tris base in 800 mL of deionized water.
-
Adjust the pH to 7.8 at 25°C with 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
-
-
This compound Substrate Stock Solution (e.g., 2 mM):
-
The molecular weight of this compound dihydrochloride is approximately 551.5 g/mol .
-
To prepare a 2 mM stock solution, dissolve 1.1 mg of this compound in 1 mL of deionized water or DMSO.
-
Vortex to ensure complete dissolution.
-
Store in aliquots at -20°C and protect from light.
-
-
Kallikrein Enzyme Solution:
-
Reconstitute purified kallikrein in the assay buffer to a desired stock concentration.
-
The final concentration in the assay will depend on the specific activity of the enzyme preparation and the desired signal window. A starting point could be a final concentration in the range of 1-10 nM.
-
Prepare fresh dilutions for each experiment.
-
-
p-Nitroaniline (pNA) Standard Stock Solution (e.g., 2 mM):
-
The molecular weight of p-nitroaniline is 138.14 g/mol .
-
To prepare a 2 mM stock solution, dissolve 0.276 mg of pNA in 1 mL of DMSO.
-
Store in aliquots at -20°C and protect from light.
-
-
Stop Solution (e.g., 20% Acetic Acid):
-
Carefully add 20 mL of glacial acetic acid to 80 mL of deionized water.
-
Store at room temperature.
-
Protocol 1: Kinetic Assay for Kallikrein Activity
This method continuously measures the absorbance change over time and is suitable for determining the initial reaction velocity.
-
Assay Setup:
-
Prepare samples, positive controls, and negative controls (buffer only) in a 96-well microplate.
-
Add the appropriate volume of assay buffer to each well.
-
Add the kallikrein-containing sample or purified enzyme to the respective wells.
-
The final volume in each well before adding the substrate should be uniform (e.g., 180 µL).
-
-
Reaction Initiation:
-
Pre-incubate the microplate at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound substrate solution to each well to achieve the desired final concentration (e.g., 20 µL of a 2 mM stock for a final concentration of 0.2 mM in a 200 µL reaction volume).
-
Mix the contents of the wells thoroughly, avoiding bubbles.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 405 nm versus time for each sample.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/Δt).
-
The kallikrein activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (approximately 9,620 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.
-
Protocol 2: Endpoint Assay for Kallikrein Activity
This method measures the total amount of pNA produced after a fixed incubation time and is useful for high-throughput screening.
-
pNA Standard Curve Preparation:
-
Prepare a series of dilutions of the pNA stock solution in the assay buffer to create standards ranging from 0 to 20 nmol/well (e.g., 0, 2, 4, 8, 12, 16, 20 nmol/well).
-
Add the corresponding volume of assay buffer to bring the final volume of each standard to that of the reaction wells (e.g., 200 µL).
-
-
Assay Setup:
-
Prepare samples, positive controls, and negative controls in a 96-well microplate as described for the kinetic assay.
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the microplate at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound substrate solution to each well.
-
Incubate the plate at 37°C for a fixed period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution (e.g., 50 µL of 20% acetic acid) to each well.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (negative control) from the absorbance of all samples and standards.
-
Plot the absorbance of the pNA standards versus their corresponding concentrations (nmol/well) to generate a standard curve.
-
Determine the amount of pNA produced in each sample by interpolating their absorbance values on the standard curve.
-
Calculate the kallikrein activity as nmol of pNA produced per unit of time per unit of enzyme.
-
Visualizations
Caption: Experimental workflow for the this compound assay.
Caption: Simplified Kallikrein-Kinin signaling pathway.
References
Measuring Tissue Plasminogen Activator (t-PA) Activity: An Application Note and Protocol Using a Chromogenic Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tissue Plasminogen Activator (t-PA) is a crucial serine protease involved in the fibrinolytic system, responsible for dissolving blood clots. Its primary function is to convert the zymogen plasminogen into the active enzyme plasmin, which then degrades the fibrin matrix of a clot.[1][2] The measurement of t-PA activity is vital in various research and clinical contexts, including the development of thrombolytic drugs, the study of cardiovascular diseases, and the assessment of fibrinolytic function.[1] This document provides a detailed protocol for determining t-PA activity using an indirect chromogenic assay, which is a common and reliable method.
The principle of this assay is based on a two-step enzymatic reaction. In the first step, t-PA in the sample activates a surplus of plasminogen to form plasmin. In the second step, the newly formed plasmin hydrolyzes a specific chromogenic substrate, D-Val-Leu-Arg-pNA, releasing a yellow-colored compound, p-nitroaniline (pNA). The rate of pNA formation, measured spectrophotometrically at 405 nm, is directly proportional to the t-PA activity in the sample.[3][4] To mimic physiological conditions and enhance t-PA's catalytic efficiency, a fibrin-like stimulator is often included in the reaction, as t-PA activity is significantly potentiated in the presence of fibrin.[1]
Signaling Pathway and Experimental Workflow
The enzymatic cascade and the overall experimental process are outlined below.
Caption: Enzymatic cascade for the indirect chromogenic t-PA activity assay.
Caption: General experimental workflow for the t-PA chromogenic activity assay.
Data Presentation
Quantitative data for this assay are summarized in the tables below. These include recommended reagent concentrations, optimal reaction conditions, and a sample standard curve.
Table 1: Reagent and Assay Parameters
| Parameter | Recommended Value/Range | Notes |
| Reagents | ||
| Plasminogen Concentration | 0.5 µmol/L | Should be in excess to ensure the reaction rate is dependent on t-PA concentration. |
| This compound Conc. | ~0.3 - 0.7 mmol/L | Final concentration in the well. Higher concentrations can lead to substrate inhibition. |
| Fibrin Stimulator (e.g., CNBr-fibriogen fragments) | 80 µg/mL | Significantly enhances t-PA activity, mimicking the physiological environment.[5] |
| Reaction Conditions | ||
| pH | 8.0 - 8.4 (at 37°C) | Optimal for both plasminogen activation and plasmin activity on the substrate.[5][6] |
| Temperature | 37°C | Standard temperature for enzymatic assays.[1] |
| Ionic Strength | 0.02 - 0.04 | Can influence enzyme kinetics.[5] |
| Wavelength | 405 nm | The wavelength at which the p-nitroaniline (pNA) product is measured.[3][4] |
| Sample Handling | ||
| Anticoagulant | Acidified Citrate (e.g., 0.5 M Sodium Citrate, pH 4.0) | Acidification helps to inactivate t-PA inhibitors like PAI-1, preserving t-PA activity.[3] |
Table 2: Example t-PA Standard Curve Data
This table represents typical data for generating a standard curve. The change in absorbance per minute (ΔA/min) is plotted against the known t-PA concentrations.
| t-PA Standard (IU/mL) | Absorbance at 405 nm (ΔA/min) |
| 0 | 0.005 |
| 2.5 | 0.028 |
| 5.0 | 0.052 |
| 10.0 | 0.101 |
| 20.0 | 0.198 |
| 40.0 | 0.395 |
Experimental Protocols
A. Reagent Preparation
-
Assay Buffer (Tris Buffer, pH 8.4):
-
Plasminogen Solution:
-
Reconstitute lyophilized human plasminogen in reagent-grade water to a stock concentration (e.g., 1 mg/mL).
-
Further dilute in Assay Buffer to achieve the desired working concentration. For a final concentration of 0.5 µmol/L in a 200 µL reaction volume, the working solution will need to be prepared accordingly.
-
-
This compound Substrate Solution:
-
Prepare a stock solution (e.g., 3 mmol/L) in reagent-grade water.
-
Store protected from light at -20°C.
-
Dilute to the final working concentration in Assay Buffer just before use.
-
-
Fibrin Stimulator (CNBr-cleaved fibrinogen):
-
Prepare a stock solution (e.g., 1 mg/mL) in Assay Buffer.
-
The working solution should be diluted to provide a final concentration of approximately 80 µg/mL in the assay well.[5]
-
-
t-PA Standards:
-
Reconstitute a human t-PA standard (e.g., 32 IU) with Assay Diluent to a stock concentration of 40 IU/mL.[4]
-
Perform serial dilutions in Assay Buffer to generate a standard curve (e.g., 40, 20, 10, 5, 2.5, and 0 IU/mL).
-
-
Stop Solution (20% Acetic Acid):
-
Required only for endpoint assays. Dilute glacial acetic acid with distilled water.
-
B. Sample Preparation
-
Cell Culture Supernatants: Centrifuge the collected media at 3000 x g for 15 minutes at 4°C to remove cells and debris.[7]
-
Tissue Homogenates: Homogenize tissue in ice-cold Assay Buffer. Centrifuge at 12,000 x g for 10 minutes at 4°C and collect the supernatant.[7]
-
Samples may require dilution in Assay Buffer to fall within the linear range of the standard curve.
C. Assay Procedure (96-well plate format)
-
Plate Setup: Assign wells for standards, samples, and controls (e.g., a blank with no t-PA). It is recommended to run all in duplicate or triplicate.
-
Reagent Addition:
-
Prepare an "Assay Mix" containing Plasminogen and the Fibrin Stimulator in Assay Buffer.
-
Add 80 µL of the Assay Mix to each well.[4]
-
Add 20 µL of the this compound working solution to each well.
-
-
Initiate Reaction:
-
Add 20 µL of t-PA standards or prepared samples to the corresponding wells.
-
The final reaction volume will be 120 µL (this can be adjusted, ensuring reagent concentrations remain optimal).
-
-
Incubation and Measurement:
-
Kinetic Method (Recommended): Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30-60 minutes. The rate of change in absorbance (ΔA/min) is used for calculation.[6]
-
Endpoint Method: Incubate the plate at 37°C for a fixed period (e.g., 60 minutes). Stop the reaction by adding 50 µL of Stop Solution (20% Acetic Acid). Read the final absorbance at 405 nm.
-
D. Data Analysis
-
Standard Curve: For the kinetic method, calculate the ΔA/min for each standard by selecting a linear portion of the reaction curve. For the endpoint method, use the final absorbance values. Subtract the value of the blank (0 IU/mL t-PA) from all readings.
-
Plot the corrected ΔA/min or final absorbance (y-axis) against the corresponding t-PA concentrations (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value (should be >0.98).
-
Calculate Sample Activity: Use the corrected ΔA/min or final absorbance values of the unknown samples to calculate the t-PA concentration from the standard curve equation.
-
Remember to multiply the result by any dilution factor used during sample preparation to obtain the final t-PA activity in the original sample.
Troubleshooting and Considerations
-
High Background: This may be due to contamination of reagents with other proteases. Ensure high-purity reagents are used.
-
Low Activity: Ensure the sample was collected and stored properly to prevent t-PA degradation or inhibition. Check that the pH and temperature are optimal.
-
Interference: Samples with high levels of hemolysis, bilirubin, or lipids may interfere with colorimetric assays.[8] Additionally, other plasminogen activators (like urokinase) in the sample will also be measured by this assay.[1] Heparin can also bind to t-PA and increase its activity.[1]
-
Non-linear kinetics: If the reaction rate decreases over time, it may be due to substrate depletion or product inhibition. Use sample dilutions that fall within the linear range of the assay.
References
- 1. T-PA Assays [practical-haemostasis.com]
- 2. Plasminogen Assays [practical-haemostasis.com]
- 3. tPA Chromogenic Activity Assay Kit | ABIN612648 [antibodies-online.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. Optimum conditions for the stabilization and measurement of tissue plasminogen activator activity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endotell.ch [endotell.ch]
- 7. abcam.com [abcam.com]
- 8. Interference in specialized coagulation assays affecting the protein C pathway: Effects of marked haemolysis, hyperbilirubinaemia and lipaemia on chromogenic and clotting tests on two coagulation platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromogenic Assay for Glandular Kallikrein Using S-2266: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glandular kallikreins are a subgroup of serine proteases found in various tissues and exocrine secretions. They play crucial roles in a variety of physiological processes through their ability to cleave specific substrates, leading to the activation or modulation of biological pathways. The chromogenic substrate S-2266 (H-D-Val-Leu-Arg-pNA) provides a simple and reproducible method for the determination of glandular kallikrein activity.[1] This document provides detailed application notes and protocols for the chromogenic assay of glandular kallikrein using S-2266, intended for use in research and drug development settings.
The assay principle is based on the enzymatic cleavage of the peptide substrate S-2266 by glandular kallikrein. This cleavage releases the chromophore p-nitroaniline (pNA), which can be measured spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the kallikrein activity in the sample.
Data Presentation
The following table summarizes the key quantitative data for the chromogenic assay of glandular kallikrein using S-2266.
| Parameter | Value | Source |
| Chromogenic Substrate | S-2266 (H-D-Val-Leu-Arg-pNA) | [1] |
| Enzyme | Glandular Kallikrein (e.g., porcine pancreatic, human urinary) | [1][2][3] |
| Optimal pH | 8.2 - 9.2 | [2][3] |
| Optimal Temperature | 37°C | [2][3] |
| Wavelength for Detection | 405 nm | [2][3] |
| Michaelis-Menten Constant (Km) | 2 x 10⁻⁵ mol/L | [2] |
Experimental Protocols
This section provides detailed methodologies for the chromogenic assay of glandular kallikrein.
Materials and Reagents
-
S-2266 (Chromogenic Substrate)
-
Glandular Kallikrein (e.g., Porcine Pancreatic Kallikrein, Human Urinary Kallikrein)
-
Tris Buffer (e.g., 0.05 M, pH 8.2 or 9.2)
-
Acetic Acid (e.g., 20% v/v) or Citric Acid (e.g., 2%) for endpoint assays
-
Microplate reader or spectrophotometer with a 405 nm filter
-
Incubator or water bath at 37°C
-
Microplates (96-well) or cuvettes
-
Pipettes and tips
-
Purified water
Reagent Preparation
-
Tris Buffer (0.05 M, pH 8.2 or 9.2): Dissolve the appropriate amount of Tris base in purified water. Adjust the pH to 8.2 or 9.2 using HCl. Bring the final volume to the desired amount with purified water.
-
S-2266 Stock Solution: Prepare a stock solution of S-2266 in purified water. The final concentration in the assay will typically be in the range of 0.1 to 1 mM. Protect the solution from light.
-
Glandular Kallikrein Solution: Prepare a stock solution of glandular kallikrein in Tris buffer. The optimal concentration will depend on the specific activity of the enzyme preparation and should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Stopping Reagent (for endpoint assay): Prepare a 20% (v/v) solution of acetic acid or a 2% solution of citric acid in purified water.
Assay Procedure (Kinetic Method)
-
Set up the microplate reader or spectrophotometer to measure absorbance at 405 nm and equilibrate the instrument to 37°C.
-
In each well of a microplate, add the following in order:
-
Tris Buffer (adjust volume to bring the final reaction volume to 200 µL)
-
Glandular Kallikrein solution
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the S-2266 solution to each well.
-
Immediately start monitoring the change in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
The rate of the reaction (ΔA/min) is calculated from the linear portion of the absorbance curve.
Assay Procedure (Endpoint Method)
-
Follow steps 2 and 3 of the kinetic assay procedure.
-
Initiate the reaction by adding the S-2266 solution to each well.
-
Incubate the reaction mixture at 37°C for a fixed period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop the reaction by adding the stopping reagent (e.g., 20% acetic acid or 2% citric acid) to each well.
-
Measure the absorbance at 405 nm.
-
A blank reaction containing all components except the enzyme should be included to subtract any background absorbance.
Data Analysis
The activity of glandular kallikrein can be calculated using the Beer-Lambert law:
Activity (U/mL) = (ΔA/min) * V / (ε * l * v)
Where:
-
ΔA/min = Change in absorbance per minute
-
V = Total reaction volume (mL)
-
ε = Molar extinction coefficient of p-nitroaniline at 405 nm (typically ~10,000 M⁻¹cm⁻¹)
-
l = Path length of the cuvette or microplate well (cm)
-
v = Volume of enzyme solution used (mL)
One unit (U) of kallikrein activity is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the chromogenic assay of glandular kallikrein.
Caption: Workflow for the chromogenic assay of glandular kallikrein.
Glandular Kallikrein Signaling Pathway
This diagram depicts a simplified signaling pathway involving the activation of glandular kallikrein and its subsequent action on various substrates.
Caption: Activation and downstream effects of glandular kallikrein.
References
Application Note: Quantitative Determination of Serine Protease Activity using the Chromogenic Substrate D-Val-Leu-Arg-pNA
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the determination of serine protease activity, such as tissue-type plasminogen activator (t-PA), using the chromogenic substrate D-Val-Leu-Arg-pNA (D-valyl-L-leucyl-L-arginine-p-nitroanilide). The assay is based on the enzymatic cleavage of the peptide substrate, which releases the chromophore p-nitroaniline (pNA). The rate of pNA release is directly proportional to the enzyme activity and can be quantitatively measured by monitoring the increase in absorbance at 405 nm. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, including a step-by-step protocol, data analysis procedures, and necessary reagents and equipment.
Principle of the Assay
The chromogenic substrate this compound is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) molecule. In the presence of a specific serine protease, the peptide bond between the arginine residue and the pNA is hydrolyzed. This enzymatic reaction releases the yellow-colored pNA molecule, which exhibits a strong absorbance at 405 nm. The intact substrate, in contrast, is colorless and does not absorb light at this wavelength.
The rate of the increase in absorbance at 405 nm is directly proportional to the amount of pNA released and, consequently, to the enzymatic activity of the protease. The concentration of the released pNA can be calculated using the Beer-Lambert law, which requires the molar extinction coefficient of pNA under the specific assay conditions. This compound is a known substrate for glandular kininoreleasing enzymes and tissue-type plasminogen activator (t-PA).[1]
Data Presentation
Quantitative data relevant to this assay are summarized in the tables below for easy reference.
Table 1: Molar Extinction Coefficient of p-Nitroaniline (pNA)
| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Typical Conditions |
| 405 | 9,960 | Varies with solution composition[2] |
| 405 | 11,500 | pH 7.6 (HEPES-NaOH buffer)[3] |
| 410 | 8,800 | General use[4] |
Note: The molar extinction coefficient of pNA is dependent on factors such as pH and ionic strength.[5] For highest accuracy, it is recommended to determine the extinction coefficient experimentally under the specific assay conditions used or to use a pNA standard curve for quantification.
Table 2: Properties of a Similar Chromogenic Substrate (S-2251)
| Property | Value |
| Chemical Name | H-D-Valyl-L-leucyl-L-lysine-p-Nitroaniline dihydrochloride |
| Molecular Formula | C₂₃H₃₈N₆O₅ · 2HCl |
| Molecular Weight | 551.6 g/mol [6][7] |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in water[8] |
Experimental Protocols
This protocol describes a general procedure for measuring the activity of a serine protease, such as t-PA, using this compound in a 96-well plate format. The protocol should be optimized for the specific enzyme and experimental conditions.
Required Materials
-
This compound substrate
-
Purified enzyme (e.g., t-PA) or sample containing the enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)[9]
-
p-Nitroaniline (pNA) standard
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to the optimal temperature for the enzyme (e.g., 37°C)
-
Multichannel pipette and sterile pipette tips
-
Deionized water
Reagent Preparation
-
Assay Buffer: Prepare a buffer appropriate for the target enzyme. A common buffer is 50 mM Tris-HCl with 100 mM NaCl, adjusted to a pH that is optimal for the enzyme's activity (e.g., pH 7.4 - 8.2).
-
Substrate Stock Solution: Dissolve this compound in deionized water or the assay buffer to create a stock solution (e.g., 1-10 mM). Store aliquots at -20°C to avoid repeated freeze-thaw cycles. The substrate is hygroscopic and should be stored in a dry environment.[7]
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in the assay buffer. The final concentration used in the assay should be determined empirically to ensure a linear rate of product formation over the desired time course.[9] Keep the enzyme solution on ice.
-
pNA Standard Stock Solution: Prepare a stock solution of pNA in the assay buffer (e.g., 1 mM). This will be used to generate a standard curve.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chegg.com [chegg.com]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. researchgate.net [researchgate.net]
- 5. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diapharma.com [diapharma.com]
- 7. endotell.ch [endotell.ch]
- 8. caymanchem.com [caymanchem.com]
- 9. D-Val-Leu-Lys-pNA (Plasmin substrate colorimetric) - Echelon Biosciences [echelon-inc.com]
Application Notes and Protocols for p-Nitroaniline Standard Curve Preparation in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of enzyme kinetics and drug discovery, the accurate determination of enzyme activity is paramount. A widely employed method for monitoring the activity of various proteases and other hydrolases involves the use of synthetic substrates conjugated to a chromogenic reporter molecule, p-nitroaniline (pNA). Enzymatic cleavage of the substrate releases free pNA, a yellow-colored compound that can be quantified spectrophotometrically. The amount of pNA produced is directly proportional to the enzyme's activity.[1]
A standard curve, which correlates the absorbance of pNA with its known concentrations, is an essential tool for these assays. This document provides a detailed protocol for the preparation of a p-nitroaniline standard curve, enabling researchers to accurately determine the concentration of pNA released in their enzymatic reactions and subsequently calculate enzyme activity. The absorbance of p-nitroaniline is typically measured at wavelengths ranging from 380 nm to 410 nm.[2][3] The specific wavelength chosen often depends on the assay conditions and the potential for absorbance overlap between the substrate and the product.
Signaling Pathway and Experimental Workflow
The enzymatic reaction leading to the release of p-nitroaniline is a straightforward process. An enzyme, such as a protease, recognizes and cleaves a specific peptide sequence linked to p-nitroaniline. This cleavage event liberates the pNA molecule, which can then be detected by its absorbance.
Caption: Enzymatic reaction showing the cleavage of a pNA-conjugated substrate.
The overall experimental workflow for generating a p-nitroaniline standard curve and using it to determine enzyme activity involves several key steps, from preparing the standard solutions to calculating the final enzyme activity.
Caption: Experimental workflow for enzyme activity determination.
Materials and Methods
Materials
-
p-Nitroaniline (pNA) (FW: 138.12 g/mol )[4]
-
Dimethyl sulfoxide (DMSO) or appropriate buffer
-
Assay buffer (e.g., Tris-HCl, HEPES)
-
Microplate reader or spectrophotometer
-
96-well microplates or cuvettes
-
Calibrated pipettes and sterile tips
Preparation of p-Nitroaniline Stock Solution
A 10 mM p-nitroaniline stock solution is prepared as follows:
-
Weigh out 13.81 mg of p-nitroaniline.
-
Dissolve the pNA in 10 mL of DMSO or an appropriate solvent. Some protocols may call for dissolving pNA in water, which can take several hours on a stir plate to fully dissolve.[2]
-
Store the stock solution at -20°C, protected from light.
Experimental Protocol: Preparation of p-Nitroaniline Standard Curve
This protocol describes the preparation of a pNA standard curve in a 96-well plate format with a final volume of 200 µL per well.
-
Label the Wells: Label the wells of a 96-well plate for the blank and each standard concentration.
-
Prepare Serial Dilutions: Prepare a series of pNA standards by serially diluting the 10 mM stock solution in the assay buffer. An example dilution series is provided in the table below.
-
Add Standards to the Plate: Add 200 µL of each standard dilution to the corresponding wells of the 96-well plate.
-
Measure Absorbance: Measure the absorbance of each well at the appropriate wavelength (e.g., 405 nm).
-
Plot the Standard Curve: Plot the absorbance values (Y-axis) against the corresponding pNA concentrations (X-axis).
-
Perform Linear Regression: Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be greater than 0.99 for a reliable standard curve.[5]
Data Presentation
The quantitative data for the preparation of the p-nitroaniline standard curve can be summarized as follows:
Table 1: Preparation of p-Nitroaniline Standards
| Standard | Concentration of pNA (µM) | Volume of 10 mM pNA Stock (µL) | Volume of Assay Buffer (µL) | Final Volume (µL) |
| 1 | 200 | 20 | 980 | 1000 |
| 2 | 100 | 10 | 990 | 1000 |
| 3 | 50 | 5 | 995 | 1000 |
| 4 | 25 | 2.5 | 997.5 | 1000 |
| 5 | 12.5 | 1.25 | 998.75 | 1000 |
| 6 | 6.25 | 0.625 | 999.375 | 1000 |
| 7 | 3.125 | 0.3125 | 999.6875 | 1000 |
| Blank | 0 | 0 | 1000 | 1000 |
Table 2: Example p-Nitroaniline Standard Curve Data
| Concentration of pNA (µM) | Absorbance at 405 nm (AU) |
| 200 | 1.850 |
| 100 | 0.925 |
| 50 | 0.462 |
| 25 | 0.231 |
| 12.5 | 0.115 |
| 6.25 | 0.058 |
| 3.125 | 0.029 |
| 0 | 0.005 |
Data Analysis and Calculation of Enzyme Activity
Once the standard curve is established, the concentration of pNA produced in an enzymatic reaction can be determined from its absorbance.
-
Measure the Absorbance of the Sample: After the enzymatic reaction, measure the absorbance of the sample at the same wavelength used for the standard curve.
-
Determine the Concentration of pNA: Use the equation of the line from the linear regression of the standard curve (y = mx + c) to calculate the concentration of pNA in the sample.
-
y = Absorbance of the sample
-
x = Concentration of pNA (unknown)
-
m = Slope of the standard curve
-
c = Y-intercept of the standard curve
Concentration of pNA (µM) = (Absorbance of Sample - c) / m
-
-
Calculate Enzyme Activity: The enzyme activity can then be calculated using the following formula:
Enzyme Activity (µmol/min/mg) = (Concentration of pNA (µM) * Total Reaction Volume (L)) / (Reaction Time (min) * Amount of Enzyme (mg))
One unit of enzyme activity is often defined as the amount of enzyme that catalyzes the conversion of 1.0 µmol of substrate per minute under the specified assay conditions.[1]
Conclusion
The preparation of a p-nitroaniline standard curve is a fundamental and critical step for the accurate quantification of enzyme activity in assays utilizing pNA-conjugated substrates. By following this detailed protocol, researchers can generate reliable standard curves, leading to precise and reproducible measurements of enzyme kinetics, which is essential for basic research and drug development applications.
References
Application Notes and Protocols for Kallikrein Kinetics Using D-Val-Leu-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the chromogenic substrate D-Val-Leu-Arg-pNA (S-2266) to determine the kinetic parameters of glandular kallikrein. The protocols outlined are designed for accuracy and reproducibility in research and drug development settings.
Introduction
Glandular kallikrein is a serine protease that plays a crucial role in various physiological processes, primarily through the cleavage of low-molecular-weight kininogen to release lysyl-bradykinin. This vasoactive peptide is involved in the regulation of blood pressure, inflammation, and other cellular functions. The chromogenic substrate D-Val-Leu-Arg-p-nitroanilide (this compound) is a specific substrate for glandular kallikrein, enabling the quantification of its enzymatic activity through the spectrophotometric measurement of the released p-nitroaniline (pNA) at 405 nm.
Accurate determination of kallikrein kinetics is essential for understanding its enzymatic mechanism and for the development of specific inhibitors. However, studies have shown that human tissue kallikrein exhibits complex kinetic behavior with this compound, including substrate activation at higher concentrations. This phenomenon necessitates careful experimental design to obtain reliable kinetic data.
Principle of the Assay
The enzymatic activity of glandular kallikrein is determined by measuring the rate of pNA release from the chromogenic substrate this compound. The reaction follows the principle where the rate of pNA formation is directly proportional to the kallikrein activity under optimized conditions. The absorbance of the yellow-colored pNA is measured at 405 nm.
Reaction: H-D-Val-Leu-Arg-pNA + H₂O ---(Glandular Kallikrein)---> H-D-Val-Leu-Arg-OH + p-nitroaniline
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound in kallikrein kinetic assays.
| Parameter | Value | Notes |
| Substrate | H-D-Val-Leu-Arg-pNA·2HCl (S-2266) | |
| Molecular Weight | 579.6 g/mol | [1] |
| Wavelength for Detection | 405 nm | [1] |
| Kinetic Behavior | Michaelis-Menten at low concentrations; Substrate activation at higher concentrations | [2] A study on human tissue kallikrein demonstrated this complex kinetic behavior. |
Experimental Protocols
Materials and Reagents
-
This compound·2HCl (Chromogenic substrate S-2266)
-
Purified glandular kallikrein
-
Tris Buffer (200 mmol/L, pH 8.2 at 25°C)
-
Distilled water
-
Aprotinin (for sample blanks)
-
Acetic acid (50%) or Citric acid (2%) for reaction termination (optional for endpoint assays)
-
Microplate reader or spectrophotometer with a 405 nm filter
-
Thermostated cuvette holder or microplate incubator (37°C)
-
Pipettes and sterile pipette tips
-
96-well microplates or cuvettes
Preparation of Reagents
-
Tris Buffer (200 mmol/L, pH 8.2): Dissolve 24.4 g of Tris base in 800 mL of distilled water. Adjust the pH to 8.2 at 25°C with 1 mol/L HCl. Bring the final volume to 1000 mL with distilled water. Store at 2-8°C for up to two months.[1]
-
This compound Stock Solution: Prepare a stock solution of the chromogenic substrate. The concentration should be carefully chosen to allow for a range of final assay concentrations to be tested, typically spanning from below to above the expected Michaelis-Menten constant (Km). For initial assays, a stock solution of 2 mmol/L can be prepared by dissolving the substrate in distilled water.[3]
-
Kallikrein Solution: Prepare a stock solution of purified glandular kallikrein in Tris buffer. The final concentration in the assay should be determined empirically to ensure a linear rate of substrate hydrolysis over the desired measurement period.
-
Aprotinin Solution (for blanks): Prepare a solution of aprotinin in Tris buffer at a concentration of 20 KIU/mL.[1]
Assay Protocol for Kallikrein Activity (Initial Rate Method)
This protocol is adapted for a 96-well microplate format but can be adjusted for cuvette-based assays.
-
Assay Setup:
-
Add 50 µL of Tris buffer to each well.
-
For sample blanks, add 50 µL of the aprotinin solution to the respective wells.
-
Add 25 µL of the kallikrein solution (or sample containing kallikrein) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add 25 µL of the this compound working solution to each well to start the reaction. The final volume in each well will be 100 µL.
-
-
Measurement:
-
Immediately place the microplate in a pre-warmed (37°C) microplate reader.
-
Measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the blank from the rate of the sample to correct for non-enzymatic hydrolysis and other interfering substances.
-
Kallikrein activity can be calculated using the molar extinction coefficient of pNA (ε₄₀₅ = 10,600 M⁻¹cm⁻¹).
-
Protocol for Determining Kinetic Parameters (Km and Vmax)
To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), a range of substrate concentrations should be tested. It is crucial to work at substrate concentrations where Michaelis-Menten kinetics are observed and to be aware of the potential for substrate activation at higher concentrations.
-
Substrate Concentrations: Prepare a series of dilutions of the this compound stock solution to achieve a range of final concentrations in the assay. A suggested range to start with is 0.05 to 1.0 mM.
-
Assay Procedure: Follow the initial rate assay protocol described above for each substrate concentration.
-
Data Analysis:
-
Plot the initial velocity (rate of reaction) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
If substrate activation is observed at higher concentrations (an increase in reaction rate that deviates from the hyperbolic Michaelis-Menten curve), the data should be fitted to a more complex model that accounts for this phenomenon.[2]
-
Visualizations
Glandular Kallikrein Signaling Pathway
The primary function of glandular kallikrein is the cleavage of low-molecular-weight kininogen (LMWK) to produce lysyl-bradykinin. Lysyl-bradykinin is then rapidly converted to bradykinin, which exerts its effects by binding to bradykinin receptors (B1 and B2), leading to various physiological responses.
Caption: Glandular Kallikrein Signaling Cascade.
Experimental Workflow for Kallikrein Kinetics
The following diagram illustrates the logical flow of the experimental procedure for determining the kinetic parameters of glandular kallikrein.
Caption: Workflow for Kallikrein Kinetic Analysis.
References
- 1. Kallikrein, urine - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 2. Kinetic peculiarities of human tissue kallikrein: 1--substrate activation in the catalyzed hydrolysis of H-D-valyl-L-leucyl-L-arginine 4-nitroanilide and H-D-valyl-L-leucyl-L-lysine 4-nitroanilide; 2--substrate inhibition in the catalyzed hydrolysis of N alpha-p-tosyl-L-arginine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
Application Notes and Protocols for D-Val-Leu-Arg-pNA in Plasma Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of the chromogenic substrate D-Val-Leu-Arg-pNA and its analogues in the analysis of plasma samples. This document outlines the core principles, detailed experimental protocols, and data interpretation for the quantification of key enzymes in the fibrinolytic and kallikrein-kinin systems.
Introduction
This compound is a synthetic chromogenic substrate used to measure the activity of specific serine proteases. In plasma, it is primarily a substrate for glandular kallikrein and tissue-type plasminogen activator (t-PA).[1][2] A closely related and more widely referenced substrate, D-Val-Leu-Lys-pNA (often known by the commercial name S-2251), is a highly specific substrate for plasmin.[3][4][5][6] The fundamental principle of these assays involves the enzymatic cleavage of the p-nitroanilide (pNA) group from the peptide substrate. This cleavage releases a yellow-colored product, pNA, which can be quantitatively measured by monitoring the change in absorbance at 405 nm. The rate of pNA formation is directly proportional to the enzymatic activity in the sample.[7]
These substrates are invaluable tools in hemostasis research and clinical diagnostics, enabling the functional assessment of enzymes involved in blood coagulation and fibrinolysis.[5][8]
Enzymatic Reaction and Signaling Context
The enzymatic reaction underlying the use of this compound and similar substrates is a hydrolysis reaction catalyzed by a serine protease. The enzyme recognizes the specific amino acid sequence of the substrate and cleaves the amide bond between the arginine (or lysine) residue and the pNA molecule.
Caption: Enzymatic cleavage of this compound by a serine protease to yield a colored product.
In the context of plasma analysis, these substrates are used to probe the activity of enzymes within complex physiological cascades, such as the fibrinolytic system, which is responsible for the dissolution of blood clots.
Caption: Role of plasmin in the fibrinolytic pathway and its measurement using a chromogenic substrate.
Quantitative Data Summary
The following table summarizes key kinetic parameters for the interaction of relevant enzymes with this compound and its analogue S-2251. These values are crucial for assay design and data interpretation.
| Substrate | Enzyme | K_m (mol/L) | V_max (mol/min/CU) | Optimal pH |
| S-2251 | Human Plasmin | 3 x 10⁻⁴ | 0.5 x 10⁻⁶ | 7.4 |
| S-2251 | Plasminogen-SK Complex | 2 x 10⁻⁴ | 1 x 10⁻⁶ (per mL plasma) | 7.4 |
Data sourced from product information for S-2251, determined at 37°C in 0.05 mol/L Tris buffer.[7]
Experimental Protocols
General Assay Workflow
The general workflow for using this compound or similar substrates in plasma analysis involves sample preparation, incubation with the substrate, and measurement of the resulting color change.
Caption: General experimental workflow for chromogenic plasma assays.
Protocol for Plasminogen Activity in Plasma (using S-2251)
This protocol describes the determination of plasminogen in plasma by its conversion to plasmin using streptokinase, followed by the measurement of plasmin activity with the chromogenic substrate S-2251.
Materials:
-
Citrated plasma sample
-
Tris buffer (0.05 M, pH 7.4)
-
Streptokinase solution
-
S-2251 (D-Val-Leu-Lys-pNA) solution (3-4 mmol/L in H₂O)[7]
-
Acetic acid (e.g., 20%) to stop the reaction
-
Microplate reader or spectrophotometer capable of reading at 405 nm
Procedure:
-
Sample Preparation: Dilute the plasma sample with Tris buffer. The dilution factor will depend on the expected plasminogen concentration.
-
Activation:
-
To a microplate well, add the diluted plasma sample.
-
Add streptokinase solution to activate plasminogen to plasmin.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C to ensure complete activation.
-
-
Chromogenic Reaction:
-
Add the S-2251 substrate solution to the well to initiate the reaction.
-
-
Measurement:
-
Kinetic Assay: Immediately place the microplate in a reader pre-warmed to 37°C and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 5 minutes). The rate of change (ΔA/min) is proportional to the plasmin activity.
-
Endpoint Assay: Incubate the reaction mixture for a fixed time (e.g., 5-10 minutes) at 37°C. Stop the reaction by adding acetic acid. Measure the final absorbance at 405 nm.
-
-
Calculation: The plasminogen activity is calculated by comparing the rate of reaction or the final absorbance to a standard curve prepared with known concentrations of plasminogen.
Protocol for Antiplasmin Activity in Plasma (using S-2251)
This protocol measures the activity of α2-antiplasmin, the primary inhibitor of plasmin in plasma.
Materials:
-
Citrated plasma sample
-
Tris buffer (0.05 M, pH 7.4)
-
Human plasmin solution of known activity
-
S-2251 (D-Val-Leu-Lys-pNA) solution (3-4 mmol/L in H₂O)
-
Acetic acid (e.g., 20%)
Procedure:
-
Sample Preparation: Dilute the plasma sample with Tris buffer.
-
Inhibition Reaction:
-
Add the diluted plasma sample to a microplate well.
-
Add a known amount of human plasmin to the well.
-
Incubate for a short, precise time (e.g., 2 minutes) at 37°C to allow the antiplasmin in the plasma to inhibit the added plasmin.
-
-
Chromogenic Reaction:
-
Add the S-2251 substrate solution to the well. This will measure the residual, uninhibited plasmin activity.
-
-
Measurement:
-
Measure the absorbance at 405 nm using either a kinetic or endpoint method as described in section 4.2.
-
-
Calculation: The antiplasmin activity is inversely proportional to the measured residual plasmin activity. A standard curve can be prepared using pooled normal plasma with known antiplasmin levels.
Storage and Stability
-
Substrate Powder: this compound and its analogues are hygroscopic and should be stored in a dry environment at 2-8°C, protected from light. They are stable until the expiry date under these conditions.[4][7]
-
Substrate Solution: A stock solution of 3-4 mmol/L in water is stable for at least 6 months when stored at 2-8°C.[7] Microbial contamination can cause hydrolysis and should be avoided.[4]
Conclusion
This compound and its related chromogenic substrates are robust and versatile tools for the functional analysis of key serine proteases in plasma. The protocols provided herein offer a foundation for the implementation of these assays in research and drug development settings. Proper adherence to experimental conditions and careful data interpretation are essential for obtaining accurate and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound peptide [novoprolabs.com]
- 3. quadratech.co.uk [quadratech.co.uk]
- 4. diapharma.com [diapharma.com]
- 5. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. endotell.ch [endotell.ch]
- 8. karger.com [karger.com]
Application Notes and Protocols: 96-Well Plate Chromogenic Assay for Urokinase Activity using S-2266
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urokinase-type plasminogen activator (uPA) is a serine protease that plays a crucial role in fibrinolysis and extracellular matrix degradation through the conversion of plasminogen to plasmin. Dysregulation of uPA activity is implicated in various pathological processes, including tumor metastasis and angiogenesis. The chromogenic substrate S-2266 (H-D-Val-Leu-Arg-pNA) provides a specific and sensitive method for quantifying uPA activity. In the presence of uPA, S-2266 is cleaved, releasing the chromophore p-nitroaniline (pNA), which can be measured by absorbance at 405 nm. This application note provides a detailed protocol for a 96-well plate-based chromogenic assay for the determination of urokinase activity, suitable for high-throughput screening and kinetic analysis.
Principle of the Assay
The enzymatic activity of urokinase is determined by its amidolytic effect on the chromogenic substrate S-2266. Urokinase cleaves the substrate, releasing p-nitroaniline (pNA). The rate of pNA release is directly proportional to the urokinase activity and is measured spectrophotometrically at 405 nm.[1][2]
Reaction: Urokinase H-D-Val-Leu-Arg-pNA + H₂O → H-D-Val-Leu-Arg-OH + pNA (yellow)
Data Presentation
Table 1: Reagent Preparation and Storage
| Reagent | Preparation | Storage |
| Assay Buffer | 50 mM Tris-HCl, 38 mM NaCl, pH 8.8 at 25°C.[2] | 2-8°C for up to 2 months.[2] |
| S-2266 Stock Solution (1.5 mM) | Dissolve 25 mg of S-2266 in 16.7 mL of sterile distilled water.[2] | Store at -20°C for up to 30 days. Avoid repeated freeze-thaw cycles. |
| Urokinase Standard Stock Solution (400 IU/mL) | Reconstitute a vial of standard urokinase with the appropriate volume of Assay Buffer.[1][2] | Store at 2-8°C for one day. For longer storage, aliquot and store at -20°C or -80°C.[3] |
| Working Urokinase Standards | Prepare serial dilutions of the Urokinase Standard Stock Solution in Assay Buffer. | Prepare fresh on the day of the assay. |
| Stop Solution | 20% Acetic Acid or 2M Sulfuric Acid.[2] | Room temperature. |
Table 2: 96-Well Plate Assay Setup (per well)
| Component | Volume | Final Concentration (in 200 µL total volume) |
| Assay Buffer | Variable (to make up final volume) | - |
| Urokinase Standard or Sample | 50 µL[3][4] | Variable |
| S-2266 Working Solution (0.75 mM) | 100 µL | 0.375 mM |
| Total Volume | 200 µL | - |
| Stop Solution (for endpoint assay) | 50 µL | - |
Table 3: Example Urokinase Standard Curve Preparation
| Standard | Urokinase Stock (40 IU/mL) (µL) | Assay Buffer (µL) | Final Urokinase Concentration (IU/mL) |
| S1 | 100 | 0 | 40 |
| S2 | 50 | 50 | 20 |
| S3 | 25 | 75 | 10 |
| S4 | 12.5 | 87.5 | 5 |
| S5 | 6.25 | 93.75 | 2.5 |
| S6 | 3.125 | 96.875 | 1.56 |
| S7 | 0 | 100 | 0 (Blank) |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, 38 mM NaCl, pH 8.8):
-
S-2266 Stock Solution (1.5 mM):
-
Aseptically add 16.7 mL of sterile distilled water to a vial containing 25 mg of S-2266.[2]
-
Mix gently until completely dissolved.
-
Aliquot and store at -20°C.
-
-
Urokinase Standard Stock Solution (400 IU/mL):
-
Working Urokinase Standards:
-
Prepare a series of dilutions from the Urokinase Standard Stock Solution using the Assay Buffer to achieve the desired concentration range (e.g., 0-40 IU/mL).[1] Refer to Table 3 for an example dilution series.
-
-
Sample Preparation:
96-Well Plate Assay Procedure
-
Plate Setup:
-
Initiate the Reaction:
-
Add 100 µL of the S-2266 working solution (0.75 mM, prepared by diluting the stock solution 1:1 with Assay Buffer) to all wells.
-
Mix the contents of the wells gently using a plate shaker for 30 seconds.
-
-
Incubation:
-
Incubate the plate at 37°C.
-
-
Absorbance Reading:
-
Kinetic Assay: Measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for 15-30 minutes using a microplate reader. The rate of change in absorbance (ΔA/min) is proportional to the urokinase activity.[1]
-
Endpoint Assay: After a fixed incubation time (e.g., 10-30 minutes), stop the reaction by adding 50 µL of Stop Solution to each well. Read the absorbance at 405 nm. The color is stable for at least 4 hours.[2]
-
Data Analysis
-
Standard Curve:
-
For the kinetic assay, plot the rate of reaction (ΔA/min) for each urokinase standard against its corresponding concentration (IU/mL).
-
For the endpoint assay, plot the background-subtracted absorbance at 405 nm for each standard against its concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value.
-
-
Sample Activity Calculation:
-
Determine the urokinase activity in the unknown samples by interpolating their ΔA/min or absorbance values from the standard curve.
-
Remember to account for any dilution factors used in the sample preparation.
Urokinase Activity (IU/mL) = (Calculated Concentration from Standard Curve) x (Dilution Factor)
-
Mandatory Visualization
Urokinase Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: D-Val-Leu-Arg-pNA Assay
This technical support guide is designed for researchers, scientists, and drug development professionals encountering high background signals in their D-Val-Leu-Arg-pNA chromogenic assays. This guide provides structured troubleshooting steps, detailed experimental protocols, and frequently asked questions to help identify and resolve the root cause of elevated background readings.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
The this compound assay is a chromogenic method used to measure the activity of certain serine proteases. The synthetic peptide substrate, this compound, is cleaved by the target enzyme at the arginine residue. This cleavage releases the chromophore p-nitroanilide (pNA), which produces a yellow color that can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity. This assay is commonly used to measure the activity of enzymes like tissue-type plasminogen activator (t-PA) and glandular kallikrein.
Q2: What is considered a "high background" signal in this assay?
A high background signal refers to a significant increase in absorbance at 405 nm in your negative control wells (i.e., wells without the enzyme or without the substrate) or a high initial absorbance reading at time zero. This non-enzymatic release of pNA can mask the true enzyme-specific signal, leading to inaccurate results and reduced assay sensitivity.
Q3: Can the this compound substrate degrade on its own?
Yes, like many p-nitroanilide-based substrates, this compound can undergo spontaneous hydrolysis, especially under non-optimal conditions. This hydrolysis is often exacerbated by factors such as high pH and elevated temperatures. It is crucial to properly store and handle the substrate to minimize this non-enzymatic degradation.
Q4: What are some common sources of interference when using biological samples?
Troubleshooting Guide
A high background signal can originate from several sources, including the reagents, the assay conditions, or the experimental procedure. The following guide provides a systematic approach to identifying and mitigating the cause of the high background.
Step 1: Evaluate Reagent Quality and Storage
The first step in troubleshooting is to ensure the integrity of your reagents.
| Potential Cause | Recommended Action |
| Substrate Degradation | Prepare fresh substrate from a lyophilized stock. Avoid repeated freeze-thaw cycles. Store lyophilized substrate at -20°C or lower, and stock solutions in a solvent like DMSO at -20°C. |
| Contaminated Buffer | Prepare fresh assay buffer using high-purity water and reagents. Filter the buffer through a 0.22 µm filter to remove any particulate matter or microbial contamination. |
| Enzyme Contamination | If you suspect your enzyme stock is contaminated with other proteases, consider using a fresh vial or a different lot. |
Step 2: Optimize Assay Conditions
Assay parameters can significantly influence background signal.
| Potential Cause | Recommended Action |
| Sub-optimal pH | The optimal pH for many serine proteases is around 8.0. However, higher pH can increase the rate of spontaneous substrate hydrolysis. If you suspect this is an issue, test a range of pH values (e.g., 7.0-8.5) to find the best balance between enzyme activity and substrate stability. |
| High Temperature | While many enzyme assays are performed at 37°C, this temperature can accelerate substrate hydrolysis. Try performing the assay at a lower temperature, such as 25°C or 30°C, to reduce the background. |
| Prolonged Incubation | Long incubation times can lead to the accumulation of non-enzymatically released pNA. Reduce the incubation time and ensure you are measuring the initial reaction velocity where the product formation is linear. |
Step 3: Isolate the Source of the High Background with Proper Controls
A series of diagnostic experiments using specific controls can pinpoint the source of the high background.
Experimental Protocols
Protocol 1: Diagnostic Control Experiments to Identify the Source of High Background
This protocol outlines the setup of control wells to systematically investigate the cause of a high background signal.
Materials:
-
96-well clear, flat-bottom microplate
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 405 nm
-
Assay Buffer
-
This compound substrate stock solution
-
Enzyme stock solution
-
Sample (if applicable)
Procedure:
-
Plate Setup: Design a plate layout that includes the following control wells in triplicate:
| Well Type | Components | Purpose |
| 1. Full Reaction | Assay Buffer + Enzyme + Substrate | Standard assay condition |
| 2. No-Enzyme Control | Assay Buffer + Substrate | To measure spontaneous substrate hydrolysis. |
| 3. No-Substrate Control | Assay Buffer + Enzyme | To measure the background absorbance of the enzyme solution. |
| 4. Buffer Blank | Assay Buffer Only | To measure the background absorbance of the buffer and the plate. |
| 5. Sample Control (if applicable) | Assay Buffer + Sample + Substrate (No Enzyme) | To check for protease activity within the sample itself. |
-
Reagent Preparation: Prepare all reagents fresh. Allow them to equilibrate to the reaction temperature before starting the assay.
-
Assay Execution:
-
Add the assay buffer to all wells.
-
Add the enzyme or sample to the appropriate wells.
-
Add the substrate to the appropriate wells to initiate the reaction.
-
Immediately place the plate in a microplate reader and begin kinetic measurements at 405 nm at regular intervals (e.g., every 60 seconds) for 30-60 minutes.
-
Data Interpretation:
| Observation | Likely Cause | Next Steps |
| High signal in "No-Enzyme Control" | Spontaneous substrate hydrolysis. | Optimize assay conditions (lower pH, temperature) or use a fresh substrate stock. |
| High signal in "No-Substrate Control" | Contaminated enzyme solution or intrinsic color of the enzyme preparation. | Use a fresh enzyme stock. If the enzyme solution is colored, subtract the absorbance of this control from the full reaction. |
| High signal in "Buffer Blank" | Contaminated buffer or dirty microplate. | Prepare fresh, filtered buffer and use a new microplate. |
| High signal in "Sample Control" | Endogenous protease activity in the sample. | Consider sample purification or the use of specific inhibitors for the interfering proteases. |
Visualizations
Fibrinolysis Signaling Pathway
The this compound assay is often used to measure the activity of tissue plasminogen activator (t-PA), a key enzyme in the fibrinolysis pathway. This pathway is responsible for the breakdown of fibrin clots.
Caption: Simplified diagram of the fibrinolysis pathway.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve high background signals in the this compound assay.
Caption: A logical workflow for troubleshooting high background.
D-Val-Leu-Arg-pNA assay variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the D-Val-Leu-Arg-pNA chromogenic assay.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
The this compound assay is a colorimetric method used to measure the activity of certain serine proteases. The substrate, D-Val-Leu-Arg-p-nitroanilide (often abbreviated as S-2266), is cleaved by the target enzyme, releasing a yellow chromophore, p-nitroaniline (pNA). The rate of pNA release, measured by the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity.[1][2] This assay is commonly used for determining the activity of glandular kallikrein and tissue-type plasminogen activator (t-PA).[1][2][3]
Q2: What is the difference between this compound and D-Val-Leu-Lys-pNA?
While structurally similar, these two substrates have different specificities. This compound is primarily a substrate for glandular kallikrein and t-PA.[1][3] In contrast, D-Val-Leu-Lys-pNA (S-2251) is a selective substrate for plasmin.[4][5][6][7] It is crucial to select the correct substrate for the enzyme you are studying to ensure accurate results.
Q3: How should the this compound substrate be stored?
The lyophilized peptide should be stored in a freezer at or below -20°C.[1] Once reconstituted, it is recommended to aliquot the solution and store it at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles, which can lead to substrate degradation.[8]
Q4: What are the typical sources of variability in this assay?
Variability in the this compound assay can arise from several factors, including:
-
Temperature fluctuations: Enzyme kinetics are highly sensitive to temperature. Maintaining a constant and accurate temperature is critical for reproducibility.
-
pH and buffer conditions: The pH of the reaction buffer can affect both enzyme activity and the absorbance of p-nitroaniline. The ionic strength of the buffer can also influence the assay.[9]
-
Pipetting errors: Inaccurate or inconsistent pipetting of enzymes, substrates, or samples can lead to significant variability.
-
Substrate degradation: Improper storage or handling of the this compound substrate can lead to reduced activity.
-
Sample-specific interferences: Components in the sample, such as endogenous inhibitors or other proteases, can interfere with the assay. For plasma samples, hemolysis, lipemia, and high bilirubin levels can also affect results.[10]
Troubleshooting Guide
Issue 1: High Background Absorbance or Spontaneous Substrate Hydrolysis
| Question | Possible Cause | Suggested Solution |
| Why is the absorbance of my blank (no enzyme) wells high or increasing over time? | Substrate instability or contamination. | Prepare fresh substrate solution from a new aliquot. Ensure the buffer used for reconstitution is free of contaminants. |
| Buffer pH is too high or too low. | Verify the pH of your assay buffer. The optimal pH should be determined for your specific enzyme, but a pH range of 7.5-8.5 is common. | |
| Contamination of reagents with proteases. | Use fresh, sterile pipette tips and reagent reservoirs. If possible, filter-sterilize the assay buffer. |
Issue 2: Low or No Enzyme Activity
| Question | Possible Cause | Suggested Solution |
| Why am I seeing very low or no change in absorbance after adding my enzyme? | Inactive enzyme. | Ensure the enzyme has been stored and handled correctly. Avoid repeated freeze-thaw cycles. Test the activity of a new enzyme stock or a positive control. |
| Incorrect assay conditions (pH, temperature). | Optimize the pH and temperature for your specific enzyme. Most serine proteases are active around 37°C. | |
| Presence of inhibitors in the sample. | If assaying a biological sample, consider the presence of endogenous protease inhibitors. Diluting the sample may help. For known inhibitors, specific blocking agents may be used. | |
| Substrate concentration is too low. | Ensure the substrate concentration is appropriate for the enzyme. For kinetic studies, the substrate concentration should ideally be around the Km value. |
Issue 3: Poor Reproducibility and High Variability
| Question | Possible Cause | Suggested Solution |
| Why are my replicate wells showing high variability? | Inconsistent pipetting. | Use calibrated pipettes and practice consistent pipetting technique. Prepare a master mix of reagents to minimize pipetting errors between wells. |
| Temperature fluctuations across the plate. | Ensure the microplate is evenly heated. Pre-incubate the plate at the assay temperature before adding the enzyme. | |
| Bubbles in the wells. | Visually inspect the wells for bubbles after adding reagents. Bubbles can interfere with the light path and affect absorbance readings. | |
| Why are my results not reproducible between experiments? | Variation in reagent preparation. | Prepare fresh reagents for each experiment. If using stock solutions, ensure they are properly stored and have not expired. |
| Different incubation times. | Use a timer to ensure consistent incubation times for all experiments. | |
| Instrument variability. | Check the performance of the microplate reader. Ensure the correct wavelength (405 nm) is being used. |
Issue 4: Non-Linear Reaction Kinetics
| Question | Possible Cause | Suggested Solution |
| Why is the reaction rate decreasing over time (not linear)? | Substrate depletion. | Use a lower enzyme concentration or a higher initial substrate concentration. Reduce the reaction time to measure the initial velocity. |
| Product inhibition. | The released pNA or the cleaved peptide may inhibit the enzyme. Analyze the initial linear phase of the reaction. | |
| Enzyme instability. | The enzyme may be unstable under the assay conditions. Check the enzyme's stability in the assay buffer over time. |
Quantitative Data Summary
The following tables summarize typical variability and key parameters for chromogenic protease assays.
Table 1: Reported Assay Variability
| Assay | Substrate | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |
| Urinary Kallikrein | This compound | 1.6 | 7.4 | [8] |
| Plasma Kallikrein | S-2302 | - | 2.4 (day-to-day) | [11] |
| Plasmin | D-Val-Leu-Lys-pNA | 1.45 | 1.47 | [12] |
CV: Coefficient of Variation
Table 2: Key Experimental Parameters
| Parameter | Value | Notes |
| Wavelength for pNA detection | 405 nm | The absorbance maximum of p-nitroaniline. |
| Typical Assay Temperature | 37°C | Optimal temperature can vary depending on the specific enzyme. |
| Typical Assay pH | 7.5 - 8.5 | The optimal pH should be determined empirically for each enzyme. |
| Substrate Storage (Lyophilized) | ≤ -20°C | Protect from moisture. |
| Substrate Storage (Reconstituted) | -20°C (1 month) or -80°C (6 months) | Aliquot to avoid freeze-thaw cycles.[8] |
Experimental Protocols
General Protocol for this compound Assay
This protocol provides a general framework. Optimal conditions (e.g., buffer composition, pH, substrate and enzyme concentrations, incubation time) should be determined empirically for each specific application.
Materials:
-
This compound substrate
-
Purified enzyme (e.g., glandular kallikrein, t-PA) or biological sample
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and adjust the pH to the desired value.
-
Reconstitute the this compound substrate in sterile, nuclease-free water to create a stock solution (e.g., 10 mM).
-
Dilute the enzyme stock to the desired working concentration in Assay Buffer immediately before use.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Sample or enzyme solution
-
Substrate solution
-
-
It is recommended to prepare a master mix of Assay Buffer and substrate to add to the wells, and then initiate the reaction by adding the enzyme.
-
Include appropriate controls:
-
Blank: Assay Buffer + Substrate (no enzyme)
-
Positive Control: A known concentration of active enzyme
-
Negative Control: A denatured enzyme or a sample without the target enzyme
-
-
-
Incubation and Measurement:
-
Pre-incubate the microplate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the enzyme solution to each well.
-
Immediately place the plate in the microplate reader and begin monitoring the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
For each well, plot absorbance (405 nm) versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/Δtime).
-
Subtract the rate of the blank from the rates of the samples.
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (approximately 10,500 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.
-
Visualizations
References
- 1. This compound peptide [novoprolabs.com]
- 2. This compound (Kallikrein Substrate, colorimetric) - Echelon Biosciences [echelon-inc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. D -Val-Leu-Lys pNA colorimetric plasmin substrate Sigma [sigmaaldrich.com]
- 6. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-Val-Leu-Lys-pNA (Plasmin substrate colorimetric) - Echelon Biosciences [echelon-inc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interference in specialized coagulation assays affecting the protein C pathway: Effects of marked haemolysis, hyperbilirubinaemia and lipaemia on chromogenic and clotting tests on two coagulation platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Kallikrein Assays with D-Val-Leu-Arg-pNA
Welcome to the technical support center for the optimization of kallikrein assays using the chromogenic substrate D-Val-Leu-Arg-pNA. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for assay development, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a kallikrein assay using this compound?
A1: The optimal pH for kallikrein activity can vary depending on the specific kallikrein being assayed (e.g., plasma vs. tissue kallikrein). However, a general optimal range is between pH 7.5 and 8.2. For plasma kallikrein assays, a Tris buffer at pH 7.5 has been successfully used.[1] For urinary kallikrein, a Tris buffer with a pH of 8.2 is recommended.[2] It is advisable to perform a pH optimization experiment for your specific kallikrein and assay conditions.
Q2: Which buffer system is best for a kallikrein assay?
A2: Tris-HCl is a commonly used and effective buffer for kallikrein assays.[1][2] HEPES is another suitable option as it is known for maintaining stable pH in biological experiments and has minimal interaction with biomolecules.[3] Phosphate buffers can also be used; however, they may interfere with some enzymatic reactions.[3] The choice of buffer can influence enzyme activity, so it is recommended to test a few options to determine the best fit for your specific experimental setup.
Q3: How does ionic strength affect the kallikrein assay?
A3: Ionic strength, typically adjusted with salts like NaCl, can significantly impact enzyme kinetics. For trypsin, a related serine protease, the reaction rate increases at low ionic strengths and then decreases as the ionic strength becomes too high. It is crucial to optimize the salt concentration in your assay buffer to ensure maximal enzyme activity.
Q4: What is the recommended storage and handling for the this compound substrate?
A4: this compound should be stored as a lyophilized powder at -20°C or below for long-term stability. Stock solutions are typically prepared in a solvent like DMSO and should be stored in small aliquots at -20°C for short-term use (up to one month) or -80°C for longer-term storage (up to six months). It is important to avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | 1. Spontaneous substrate hydrolysis. | - Prepare fresh substrate solution before each experiment.- Ensure the assay buffer pH is not too high, as alkaline conditions can increase non-enzymatic hydrolysis. |
| 2. Contaminated reagents. | - Use fresh, high-purity water and buffer components.- Filter-sterilize buffer solutions. | |
| 3. Non-specific binding of enzyme or substrate to the microplate. | - Test different types of microplates (e.g., non-binding surfaces).- Include a blocking agent like Bovine Serum Albumin (BSA) in the assay buffer. | |
| Low Signal or No Activity | 1. Suboptimal buffer conditions (pH, ionic strength). | - Perform a buffer optimization experiment to determine the ideal pH and salt concentration for your enzyme. |
| 2. Inactive enzyme. | - Ensure proper storage and handling of the kallikrein enzyme.- Test the activity of a new batch of enzyme. | |
| 3. Degraded substrate. | - Prepare fresh substrate stock solutions.- Avoid repeated freeze-thaw cycles and prolonged exposure to light. | |
| 4. Presence of inhibitors in the sample. | - If assaying complex biological samples, consider a sample preparation step to remove potential inhibitors. | |
| Poor Reproducibility | 1. Inconsistent pipetting. | - Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. |
| 2. Temperature fluctuations. | - Pre-warm all reagents and the microplate to the assay temperature before starting the reaction.- Use a temperature-controlled plate reader. | |
| 3. Edge effects in the microplate. | - Avoid using the outer wells of the microplate, or fill them with a blank solution to create a more uniform temperature distribution. |
Experimental Protocols
Buffer Preparation and Optimization
To determine the optimal buffer conditions for your kallikrein assay, it is recommended to perform a matrix experiment varying the buffer type, pH, and ionic strength.
Table 1: Recommended Buffer Systems for Optimization
| Buffer | pKa (25°C) | Buffering Range | Notes |
| Tris-HCl | 8.1 | 7.0 - 9.2 | Commonly used for kallikrein assays.[1][2] pH is temperature-dependent. |
| HEPES | 7.5 | 6.8 - 8.2 | Good for maintaining physiological pH and has low temperature dependence.[3] |
| Phosphate | 7.2 | 5.8 - 8.0 | Can sometimes inhibit enzyme activity.[3] |
Experimental Workflow for Buffer Optimization:
Caption: Workflow for optimizing buffer conditions in a kallikrein assay.
Standard Kallikrein Activity Assay Protocol
This protocol provides a general procedure for measuring kallikrein activity. It should be optimized for your specific experimental conditions.
Materials:
-
Kallikrein enzyme
-
This compound substrate
-
Optimized assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the assay buffer and equilibrate to the desired assay temperature (e.g., 37°C).
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).
-
Prepare a series of kallikrein enzyme dilutions in the assay buffer.
-
Add 50 µL of the appropriate assay buffer (for blank) or kallikrein dilutions to the wells of a 96-well plate.
-
Pre-incubate the plate at the assay temperature for 5 minutes.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot.
Data Presentation
Table 2: Example Data for Buffer Optimization
| Buffer Type | pH | NaCl (mM) | Relative Activity (%) |
| Tris-HCl | 7.5 | 50 | 85 |
| Tris-HCl | 8.0 | 100 | 100 |
| Tris-HCl | 8.5 | 150 | 70 |
| HEPES | 7.5 | 100 | 95 |
| Phosphate | 7.5 | 100 | 60 |
Note: This is example data and actual results may vary.
Visualizing Logical Relationships
The following diagram illustrates the logical flow for troubleshooting common issues in a kallikrein assay.
Caption: A logical workflow for troubleshooting kallikrein assay issues.
References
Interference of plasma components in S-2266 based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the interference of plasma components in S-2266 based chromogenic assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering substances in plasma for S-2266 assays?
A1: The three most common endogenous interfering substances in plasma that can affect S-2266 assays are hemoglobin (from hemolysis), bilirubin (from icterus), and lipids (from lipemia). These substances can lead to inaccurate results by interfering with the spectrophotometric reading at 405 nm, the wavelength at which the product of the S-2266 reaction, p-nitroaniline (pNA), is measured.
Q2: How does hemolysis interfere with S-2266 assays?
A2: Hemolysis, the rupture of red blood cells, releases hemoglobin and other intracellular components into the plasma. Hemoglobin has a significant absorbance peak near 405 nm, leading to a falsely elevated baseline absorbance and an overestimation of enzymatic activity.[1][2] Additionally, released cellular components may have enzymatic activities that can either directly or indirectly interfere with the assay chemistry.
Q3: What is the mechanism of interference for bilirubin in S-2266 assays?
A3: Bilirubin, a yellow pigment resulting from heme breakdown, also absorbs light in the 400-500 nm range. This spectral overlap with p-nitroaniline can cause a positive interference, leading to an overestimation of the measured activity.[3] The extent of interference can depend on the concentration of both conjugated and unconjugated bilirubin.
Q4: How does lipemia affect S-2266 assay results?
A4: Lipemia, the presence of a high concentration of lipids (triglycerides and cholesterol) in plasma, causes turbidity or a milky appearance. This turbidity leads to light scattering, which increases the baseline absorbance and can result in either positive or negative interference depending on the instrument's optical system.[4][5] It can also lead to a volume displacement effect, causing an underestimation of the analyte concentration.
Troubleshooting Guides
Issue 1: Abnormally High Baseline Absorbance in Plasma Samples
Possible Cause: Presence of interfering substances such as hemoglobin, bilirubin, or lipids.
Troubleshooting Steps:
-
Visual Inspection: Visually inspect the plasma sample. A reddish or pinkish hue suggests hemolysis, a yellow to orange color indicates icterus (high bilirubin), and a cloudy or milky appearance points to lipemia.
-
Spectrophotometric Scan: If your spectrophotometer allows, perform a wavelength scan of the plasma sample from 350 nm to 600 nm. This can help identify the characteristic absorbance peaks of interfering substances.
-
Quantify Interference: If available, use an automated chemistry analyzer to quantify the levels of hemoglobin, bilirubin, and triglycerides (lipemia index). This will help in determining the severity of the interference.
-
Implement Mitigation Strategy: Based on the identified interferent, follow the specific troubleshooting guide below (Issue 2, 3, or 4).
Issue 2: Suspected Hemolysis Interference
Mitigation Strategies:
-
Sample Rejection: The most straightforward approach is to request a new, non-hemolyzed sample. This is the recommended course of action to ensure data integrity, as correcting for hemolysis is challenging due to the release of intracellular components.
-
Correction Formula (for mild hemolysis): For mildly hemolyzed samples, a correction formula can be applied if the degree of hemolysis is quantified. This is an estimation and should be used with caution. A common approach is to measure the absorbance of the sample at a wavelength where hemoglobin has high absorbance but pNA has minimal absorbance (e.g., 570 nm) and use this to correct the absorbance at 405 nm.
Note: The exact correction formula will be instrument and assay-dependent and requires thorough validation.
Experimental Protocol: Spectrophotometric Correction for Mild Hemolysis
-
Measure the absorbance of the plasma sample at 405 nm (A405, sample) and 570 nm (A570, sample).
-
Measure the absorbance of a known concentration of purified p-nitroaniline at both wavelengths to determine the correction factor (CF = A570, pNA / A405, pNA).
-
Measure the absorbance of a known concentration of hemolysate at both wavelengths to determine the hemoglobin interference factor (HIF = A405, hemo / A570, hemo).
-
The corrected absorbance at 405 nm can be estimated using the following formula: Corrected A_405 = A_405, sample - (A_570, sample * HIF)
This is a simplified example and requires extensive validation.
Issue 3: Suspected Bilirubin Interference
Mitigation Strategies:
-
Sample Blanking: Prepare a sample blank for each icteric plasma sample. The blank should contain the plasma sample and all assay reagents except for the enzyme or activator that initiates the reaction. Subtract the absorbance of the sample blank from the absorbance of the test sample.
-
Enzymatic Bilirubin Degradation: In some cases, bilirubin oxidase can be used to degrade bilirubin in the sample prior to the assay.[3] This enzyme converts bilirubin to biliverdin, which has minimal absorbance at 405 nm. This method requires careful validation to ensure the enzyme does not interfere with the S-2266 assay components.
Experimental Protocol: Sample Blanking for Icteric Samples
-
For each icteric plasma sample, prepare two reactions:
-
Test Reaction: Plasma sample + S-2266 substrate + all other assay components.
-
Blank Reaction: Plasma sample + all other assay components (excluding the enzyme/activator).
-
-
Incubate both reactions under the same conditions (time, temperature).
-
Measure the absorbance of both the test and blank reactions at 405 nm.
-
Calculate the corrected absorbance: Corrected A_405 = A_405, Test - A_405, Blank.
Issue 4: Suspected Lipemia Interference
Mitigation Strategies:
-
High-Speed Centrifugation: This is the most effective and recommended method for removing lipids from plasma samples.[4][6][7][8] Centrifuging the sample at a high speed will cause the lipids to form a layer at the top, which can be carefully removed.
-
Lipid Clearing Agents: Chemical agents are available that can precipitate lipids. However, these should be used with caution as they may also precipitate proteins of interest or interfere with the assay chemistry. Validation is crucial before routine use.
Experimental Protocol: High-Speed Centrifugation for Lipemic Samples
-
Transfer the lipemic plasma sample to a high-speed microcentrifuge tube.
-
Centrifuge the sample at 10,000 x g for 10-15 minutes at 4°C.[4][6]
-
After centrifugation, a white, fatty layer (chylomicrons) will be visible at the top of the sample.
-
Carefully aspirate the clear plasma from underneath the lipid layer using a fine-tipped pipette, avoiding disturbance of the lipid layer.
-
Use the clarified plasma for the S-2266 assay.
Quantitative Data Summary
The following tables summarize the potential quantitative impact of interfering substances on absorbance readings at or near 405 nm. Note that these are generalized values and the actual interference will vary depending on the specific assay conditions and instrument.
Table 1: Hemoglobin Interference on Absorbance at 405 nm
| Hemoglobin Concentration (g/L) | Approximate Absorbance at 405 nm | Potential Impact on S-2266 Assay |
| 0.1 | ~0.05 - 0.1 | Mild overestimation |
| 0.5 | ~0.25 - 0.5 | Moderate to significant overestimation |
| 1.0 | ~0.5 - 1.0 | Severe overestimation |
| >2.0 | >1.0 | Unreliable results |
Data are estimations based on the known spectral properties of hemoglobin.[1][2]
Table 2: Bilirubin Interference on Absorbance at 405 nm
| Bilirubin Concentration (mg/dL) | Approximate Absorbance at 405 nm | Potential Impact on S-2266 Assay |
| 5 | ~0.02 - 0.05 | Minimal to mild overestimation |
| 10 | ~0.04 - 0.1 | Mild to moderate overestimation |
| 20 | ~0.08 - 0.2 | Moderate to significant overestimation |
| >30 | >0.2 | Significant overestimation |
Data are estimations based on the known spectral properties of bilirubin.
Table 3: Lipemia Interference (Triglyceride Levels)
| Triglyceride Concentration (mg/dL) | Visual Appearance | Potential Impact on S-2266 Assay |
| < 200 | Clear | Minimal |
| 200 - 400 | Hazy | Mild light scattering |
| 400 - 1000 | Turbid/Cloudy | Moderate to significant light scattering |
| > 1000 | Milky/Opaque | Severe light scattering, unreliable results |
Impact is highly dependent on the instrument's optical system.[5]
Visualizations
Caption: Overview of potential interferences in S-2266 based assays.
Caption: Troubleshooting workflow for S-2266 plasma assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of plasma hemoglobin in the presence of bilirubin with bilirubin oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Elimination of lipaemic interference by high-speed centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Low signal-to-noise ratio in t-PA activity assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal-to-noise ratios in tissue Plasminogen Activator (t-PA) activity assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during t-PA activity assays, providing potential causes and solutions in a direct question-and-answer format.
High Background Signal
Q1: What are the common causes of a high background signal in my t-PA activity assay?
A high background signal can be caused by several factors, including contaminated reagents, non-specific binding of antibodies or substrates, and inadequate washing steps.[1][2] Using fresh, high-quality reagents and optimizing washing procedures can help mitigate this issue.[2]
Q2: My blank and negative control wells show high readings. What should I do?
High readings in blank and negative control wells often point to reagent or plate contamination.[2] Ensure that all buffers and solutions are freshly prepared and that the microplate is clean.[3] Additionally, some assay components, like detergents (e.g., Triton X), can interfere with the assay and should be removed, for instance, by dialysis of the sample.
Q3: Can the substrate itself contribute to a high background?
Yes, if the substrate is old or has been improperly stored, it may spontaneously degrade, leading to a high background signal. It is also possible that some substances in your sample preparation may interfere with the assay.[4] Always use fresh substrate and consider deproteinizing samples if interference is suspected.[4]
Weak or No Signal
Q1: I am not getting a signal, or the signal is very weak in my positive controls and samples. What could be the cause?
A weak or absent signal can result from several issues, including inactive or improperly stored reagents (t-PA, plasminogen, substrate), suboptimal assay conditions (e.g., temperature, pH), or incorrect reagent concentrations.[4][5] Always check the expiration dates and storage conditions of your reagents.[4] The half-life of t-PA is short (approximately 5 minutes), so proper handling is crucial.[6]
Q2: How does sample handling affect t-PA activity?
Q3: Could the issue be with my standard curve?
An improperly prepared or degraded standard will lead to inaccurate quantification and the appearance of a weak signal in samples. It is recommended to use pooled human plasma for the standard curve rather than recombinant t-PA, as the latter may not produce suitable calibration curves for assaying human t-PA.[6]
Data Presentation: Troubleshooting Quantitative Data
The following tables summarize quantitative data that can be used to troubleshoot issues with low signal-to-noise ratios in t-PA activity assays.
Table 1: Chromogenic Assay Troubleshooting Parameters
| Parameter | Symptom | Potential Cause | Recommended Action | Expected OD405 Values (Example) |
| Blank Wells | High absorbance | Reagent contamination or substrate degradation | Prepare fresh buffers and substrate. | < 0.1 |
| Negative Control | High absorbance | Non-specific enzyme activity or sample matrix effects | Use a specific t-PA inhibitor in a control well. | < 0.2 |
| Positive Control | Low absorbance | Inactive t-PA or suboptimal assay conditions | Use a fresh aliquot of t-PA and verify incubation temperature and time. | > 1.0 |
| Standard Curve | Non-linear or low slope | Improper dilution, degraded standard, or substrate limitation | Prepare fresh standards and optimize substrate concentration. | Linear range from 0.2 to 1.5 for 5-50 µg/mL t-PA[9] |
| Samples | High variability between replicates | Pipetting error or inhomogeneous sample | Ensure proper mixing of samples and use calibrated pipettes. | CV < 15% |
Table 2: Fluorogenic Assay Troubleshooting Parameters
| Parameter | Symptom | Potential Cause | Recommended Action | Expected RFU Values (Example) |
| Blank Wells | High fluorescence | Autofluorescence of plate or buffer components | Use black, non-autofluorescent plates and high-purity reagents. | < 500 |
| Negative Control | High fluorescence | Non-specific substrate cleavage | Include a control with a specific t-PA inhibitor. | < 1000 |
| Positive Control | Low fluorescence | Inactive enzyme or quenched fluorophore | Use a fresh, protected-from-light fluorogenic substrate. | > 10000 |
| Standard Curve | Low dynamic range | Sub-optimal substrate concentration or incorrect instrument settings | Titrate substrate concentration and optimize gain settings on the reader. | Linear over at least 2 orders of magnitude |
| Samples | Signal quenching | Interfering substances in the sample | Dilute the sample or use a sample clean-up method. | Consistent signal increase over time |
Experimental Protocols
Chromogenic t-PA Activity Assay Protocol
This protocol is a generalized procedure for a chromogenic t-PA activity assay.
-
Reagent Preparation:
-
Sample Preparation:
-
Assay Procedure:
-
Add 25 µL of standards and samples to a 96-well microplate.
-
Add 25 µL of plasminogen solution to each well.
-
Add 25 µL of a t-PA stimulator (e.g., poly-D-lysine) if required by the assay design.[12]
-
Incubate at 37°C for 10 minutes.
-
Add 25 µL of the chromogenic substrate to initiate the reaction.
-
Read the absorbance at 405 nm kinetically for 30-60 minutes, or as an endpoint measurement after stopping the reaction with an acid solution (e.g., 20% acetic acid).[9]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance (or rate of change in absorbance) versus the concentration of the t-PA standards to generate a standard curve.
-
Determine the t-PA concentration in the samples from the standard curve.[7]
-
Fluorogenic t-PA Activity Assay Protocol
This protocol provides a general outline for a fluorogenic t-PA activity assay.
-
Reagent Preparation:
-
Prepare Assay Buffer.
-
Reconstitute a fluorogenic t-PA substrate (e.g., an AMC-based substrate) and protect it from light.[13]
-
Prepare t-PA standards.
-
-
Sample Preparation:
-
Follow the same procedure as for the chromogenic assay.
-
-
Assay Procedure:
-
Add 50 µL of standards and samples to a black 96-well microplate.
-
Add 50 µL of the fluorogenic substrate solution to each well.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 354/442 nm for AMC substrates) at multiple time points.[13]
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence intensity versus time for each standard and sample.
-
Determine the initial reaction velocity (V₀) for each well from the linear portion of the curve.
-
Plot V₀ versus the concentration of the t-PA standards to create a standard curve.
-
Calculate the t-PA activity in the samples from the standard curve.
-
Visualizations
t-PA Signaling Pathway
Caption: The t-PA signaling pathway illustrating the activation of plasminogen to plasmin and subsequent fibrin clot degradation, along with key inhibitors.
Experimental Workflow for t-PA Activity Assay
Caption: A generalized experimental workflow for conducting a t-PA activity assay from sample preparation to data analysis.
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: A decision tree to guide troubleshooting efforts for low signal-to-noise ratio in t-PA activity assays.
References
- 1. Inhibition of PAI-1 Antiproteolytic Activity Against tPA by RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decision Tree Output Troubleshooting [docs.tibco.com]
- 3. How to deal with high background in ELISA | Abcam [abcam.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. m.youtube.com [m.youtube.com]
- 6. T-PA Assays [practical-haemostasis.com]
- 7. tPA Chromogenic Activity Assay Kit | ABIN612648 [antibodies-online.com]
- 8. mybiosource.com [mybiosource.com]
- 9. jfda-online.com [jfda-online.com]
- 10. The potency of tissue-type plasminogen activator (TPA) determined with chromogen and clot-lysis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. affinitybiologicals.com [affinitybiologicals.com]
- 12. PAI-1 Assays [practical-haemostasis.com]
- 13. SensoLyte® AMC Tissue-type (tPA) Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
Technical Support Center: D-Val-Leu-Arg-pNA Chromogenic Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the chromogenic substrate D-Val-Leu-Arg-pNA in their experiments. A key focus is addressing unexpected enzymatic kinetics, particularly deviations from the Michaelis-Menten model at high substrate concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (H-D-Val-Leu-Arg-p-nitroanilide) is a synthetic chromogenic substrate commonly used to assay the activity of serine proteases, most notably glandular kallikrein and tissue-type plasminogen activator (t-PA). The substrate consists of a short peptide sequence (D-Val-Leu-Arg) that is recognized and cleaved by the target enzyme. This cleavage releases the p-nitroaniline (pNA) group, which is a chromophore that produces a yellow color. The rate of pNA release can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, which is directly proportional to the enzyme's activity.
Q2: What is substrate inhibition?
Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at very high substrate concentrations. This is a deviation from the typical Michaelis-Menten kinetics, where the reaction rate plateaus at saturating substrate concentrations. The mechanism of substrate inhibition often involves the binding of a second substrate molecule to the enzyme-substrate complex, forming an inactive or less active ternary complex.
Q3: Does this compound cause substrate inhibition at high concentrations?
While substrate inhibition is a possibility with any enzyme assay, a study on the kinetics of human tissue kallikrein with this compound reported a different phenomenon: substrate activation . At high concentrations of this compound, the rate of hydrolysis was observed to significantly increase, deviating from the expected Michaelis-Menten model.[1] This suggests that the binding of a second substrate molecule may enhance the enzyme's catalytic activity.
Q4: What is the difference between substrate inhibition and substrate activation?
Substrate inhibition leads to a decrease in the reaction rate at high substrate concentrations, causing a downward hook in the Michaelis-Menten plot. Conversely, substrate activation results in an increase in the reaction rate beyond the expected Vmax, leading to a sigmoidal or hyperbolic curve that continues to rise at high substrate concentrations.
Q5: What are the optimal storage and handling conditions for this compound?
Lyophilized this compound should be stored at -20°C. Once reconstituted in sterile water or a suitable buffer, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of the reconstituted substrate is pH-dependent and may be reduced in alkaline buffers.
Troubleshooting Guide
This guide addresses common issues encountered during enzymatic assays using this compound, with a focus on unexpected kinetic results.
Problem 1: My reaction rate is not leveling off at high substrate concentrations; it keeps increasing.
-
Possible Cause: You may be observing substrate activation, as has been reported for human tissue kallikrein with this compound.[1] This means that at higher concentrations, the substrate may be binding to a secondary site on the enzyme, leading to an enhancement of its catalytic activity.
-
Troubleshooting Steps:
-
Confirm the phenomenon: Extend the range of your substrate concentrations even further to see if the rate continues to increase or eventually plateaus at a higher velocity.
-
Analyze the data with a suitable model: Your data will not fit the standard Michaelis-Menten equation. You will need to use a kinetic model that accounts for substrate activation, such as a modified Hill equation or a model that includes a second substrate binding event with a positive cooperativity factor.
-
Consult the literature: Review studies on your specific enzyme to see if substrate activation has been previously reported. The paper by Sousa et al. (2002) is a key reference for human tissue kallikrein.[1]
-
Problem 2: My reaction rate decreases at high substrate concentrations.
-
Possible Cause: You are likely observing classical substrate inhibition. This can occur if a second substrate molecule binds to the enzyme-substrate complex in a way that hinders product formation or release.
-
Troubleshooting Steps:
-
Verify the observation: Repeat the experiment with a carefully prepared dilution series of your substrate to confirm the drop in reaction velocity at high concentrations.
-
Fit the data to a substrate inhibition model: The data can be analyzed using a modified Michaelis-Menten equation that includes a substrate inhibition constant (Ki).
-
Optimize substrate concentration: For routine assays where you want to operate under Michaelis-Menten conditions, determine the optimal substrate concentration that gives a maximal and stable reaction rate before the onset of inhibition.
-
Problem 3: I am seeing high background absorbance or no reaction at all.
-
Possible Cause 1: Reagent quality or preparation. The this compound substrate may have degraded, or the enzyme may have lost activity.
-
Solution: Use fresh or properly stored reagents. Prepare new dilutions of your enzyme and substrate.
-
-
Possible Cause 2: Incorrect buffer conditions. The pH, ionic strength, or presence of certain ions in your buffer can significantly affect enzyme activity.
-
Solution: Ensure your assay buffer is at the optimal pH for your enzyme. Check for the presence of any potential inhibitors in your buffer components.
-
-
Possible Cause 3: Instrument settings. The spectrophotometer may not be set to the correct wavelength (405 nm for pNA).
-
Solution: Verify your instrument settings and perform a blank measurement with all reaction components except the enzyme.
-
Quantitative Data
The following table summarizes the kinetic parameters for the hydrolysis of this compound by human tissue kallikrein, as reported by Sousa et al. (2002).[1] The deviation from Michaelis-Menten kinetics at high substrate concentrations is characterized as substrate activation.
| Kinetic Parameter | Reported Value | Description |
| Michaelis-Menten Kinetics (Low Substrate Concentrations) | ||
| Km (app) | ~0.2 mM | The apparent Michaelis constant, representing the substrate concentration at half-maximal velocity under conditions where the Michaelis-Menten model applies. |
| Vmax (app) | - | The apparent maximal velocity under Michaelis-Menten conditions. |
| Substrate Activation (High Substrate Concentrations) | ||
| Kinetic Model | Bimolecular reaction between ES and S | The observed activation was best explained by a model where a second substrate molecule (S) interacts with the enzyme-substrate complex (ES). |
Note: The precise values for Vmax and the activation constants were not available in the abstract. For detailed quantitative analysis, it is highly recommended to consult the full scientific paper.
Experimental Protocols
General Protocol for Measuring Human Tissue Kallikrein Activity using this compound
This protocol is a generalized procedure and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in sterile deionized water.
-
Enzyme Solution: Prepare a stock solution of purified human tissue kallikrein in a suitable buffer (e.g., assay buffer) and store on ice. The final enzyme concentration should be determined empirically to ensure a linear reaction rate for the desired assay duration.
-
-
Assay Procedure:
-
Set up a 96-well microplate or cuvettes.
-
For each reaction, prepare a mixture containing the assay buffer and the desired final concentration of this compound (prepared by diluting the stock solution).
-
Pre-incubate the plate/cuvettes at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme solution to each well/cuvette.
-
Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader or spectrophotometer. Record readings every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The slope of this line corresponds to the rate of pNA formation.
-
Convert the rate of absorbance change to molar concentration using the Beer-Lambert law (ε for pNA at 405 nm is approximately 10,600 M⁻¹cm⁻¹).
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Analyze the resulting curve using appropriate kinetic models (e.g., Michaelis-Menten for low substrate concentrations, or a substrate activation model for high concentrations).
-
Visualizations
References
Effect of pH and temperature on D-Val-Leu-Arg-pNA stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the chromogenic substrate D-Val-Leu-Arg-pNA. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a synthetic chromogenic substrate used to assay the activity of various serine proteases. Upon enzymatic cleavage at the arginine residue, it releases p-nitroaniline (pNA), a yellow-colored compound that can be quantified spectrophotometrically at approximately 405 nm. This allows for the determination of enzyme kinetics and activity.
Q2: What are the optimal storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C in a desiccated environment. Stock solutions, once prepared, should be stored at 2-8°C for short-term use (up to a few weeks) or in aliquots at -20°C for longer periods (months). Avoid repeated freeze-thaw cycles.
Q3: How do pH and temperature affect the stability of this compound?
A3: Both pH and temperature significantly impact the stability of this compound. The substrate is susceptible to spontaneous, non-enzymatic hydrolysis, particularly at alkaline pH and elevated temperatures. This can lead to an increase in background absorbance and affect the accuracy of your results. For enzymatic assays, it is crucial to work within a pH range that maintains substrate stability while being optimal for enzyme activity.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in enzymatic assays.
Issue 1: High Background Absorbance in "No Enzyme" Control Wells
| Possible Cause | Troubleshooting Steps |
| Spontaneous Substrate Hydrolysis | - Optimize pH: Avoid highly alkaline conditions (pH > 8.5) if possible. If the enzyme requires a high pH, shorten the incubation time and always subtract the absorbance of a "no enzyme" control from all readings. - Control Temperature: Perform incubations at the lowest temperature compatible with your enzyme's activity to minimize thermal degradation of the substrate. - Fresh Substrate Solution: Prepare fresh this compound solution for each experiment, as it can hydrolyze over time in aqueous buffers. |
| Contaminated Reagents | - Use High-Purity Water: Ensure that the water used for buffers and substrate solutions is of high purity (e.g., Milli-Q or equivalent) to avoid contaminants that could catalyze hydrolysis. - Check Buffer Components: Some buffer components can contribute to substrate degradation. Test the stability of the substrate in the buffer alone. |
| Light Exposure | - Protect from Light: Store the substrate powder and solutions in the dark, as prolonged exposure to light can cause degradation. |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | - Calibrate Pipettes: Ensure all pipettes are properly calibrated. - Consistent Technique: Use consistent pipetting techniques, especially for small volumes. |
| Temperature Fluctuations | - Pre-warm Reagents: Equilibrate all reagents, including the substrate solution and buffer, to the assay temperature before starting the reaction. - Use a Temperature-Controlled Plate Reader: Ensure the plate reader maintains a constant temperature throughout the measurement period. |
| Substrate Precipitation | - Check Solubility: Ensure the substrate is fully dissolved in the buffer. If solubility is an issue, a small amount of a co-solvent like DMSO may be used, but its compatibility with the enzyme must be verified. |
Issue 3: Low or No Signal (Low Enzyme Activity)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Assay Conditions | - Verify pH and Temperature: Confirm that the assay pH and temperature are optimal for your specific enzyme. - Check Substrate Concentration: Ensure the substrate concentration is not limiting the reaction rate (typically at or above the Michaelis constant, Km). |
| Degraded Substrate | - Use Fresh Substrate: If the this compound has been stored improperly or for an extended period, its integrity may be compromised. Use a new vial of the substrate. |
| Enzyme Inhibition | - Buffer Components: Some buffer components can inhibit enzyme activity. Check for known inhibitors in your assay buffer. |
Data on this compound Stability
Table 1: Estimated Stability of this compound in Aqueous Solution
| pH | Temperature | Expected Stability (Rate of Spontaneous Hydrolysis) |
| 4.0 | 25°C | High (Low rate of hydrolysis) |
| 7.0 | 25°C | Moderate (Slightly increased rate of hydrolysis) |
| 8.5 | 25°C | Low (Significant rate of hydrolysis) |
| 7.0 | 4°C | Very High (Minimal hydrolysis) |
| 7.0 | 37°C | Moderate to Low (Increased hydrolysis) |
| 8.5 | 37°C | Very Low (Rapid hydrolysis) |
Experimental Protocols
Protocol 1: Determining the Effect of pH on this compound Stability
This protocol outlines a method to assess the rate of spontaneous hydrolysis of this compound at different pH values.
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 8.5, 9.0).
-
Substrate Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Assay Setup: In a 96-well plate, add a fixed volume of each buffer to triplicate wells.
-
Initiate Reaction: Add a small volume of the this compound stock solution to each well to reach the desired final concentration.
-
Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) and measure the absorbance at 405 nm at regular time intervals (e.g., every 15 minutes for 2 hours).
-
Data Analysis: Plot the absorbance values against time for each pH. The slope of the linear portion of the curve represents the rate of spontaneous hydrolysis.
Protocol 2: Assessing the Effect of Temperature on this compound Stability
This protocol is designed to evaluate the thermal stability of this compound.
-
Buffer and Substrate Preparation: Prepare a buffer at a fixed pH (e.g., pH 7.4) and a stock solution of this compound.
-
Assay Setup: In separate microcentrifuge tubes or a 96-well plate, aliquot the buffer.
-
Temperature Incubation: Place the tubes/plate in incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
Initiate Reaction: Once the buffer has equilibrated to the desired temperature, add the this compound stock solution.
-
Time-course Measurement: At various time points (e.g., 0, 30, 60, 90, 120 minutes), take a sample from each temperature condition and measure the absorbance at 405 nm.
-
Data Analysis: Plot the increase in absorbance over time for each temperature to determine the rate of thermal degradation.
Visualizations
Caption: Troubleshooting workflow for high background signal.
Troubleshooting poor solubility of D-Val-Leu-Arg-pNA in assay buffer
Validation & Comparative
A Comparative Guide to Chromogenic Substrates for Plasma Kallikrein Assays: D-Val-Leu-Arg-pNA vs. S-2302
For researchers, scientists, and drug development professionals, selecting the optimal chromogenic substrate is critical for the accurate measurement of plasma kallikrein activity. This guide provides a detailed comparison of two commonly cited substrates, D-Val-Leu-Arg-pNA and S-2302, to inform the selection process for plasma kallikrein assays.
While both this compound and S-2302 are chromogenic substrates that release p-nitroaniline (pNA) upon cleavage, their primary applications and documented performance characteristics differ significantly. This guide will objectively present the available data for each, focusing on their suitability for plasma kallikrein analysis.
Performance Characteristics
The following table summarizes the key performance indicators for S-2302 with human plasma kallikrein. Due to a lack of specific data for this compound with plasma kallikrein, its kinetic parameters are not included.
| Parameter | S-2302 (H-D-Pro-Phe-Arg-pNA) | This compound |
| Target Enzyme | Plasma Kallikrein | Glandular/Tissue Kallikrein[1][2] |
| Michaelis Constant (Km) | 2 x 10⁻⁴ mol/l | Data not available for plasma kallikrein |
| Cleavage Sequence | Pro-Phe-Arg↓pNA | Val-Leu-Arg↓pNA |
| Detection Wavelength | 405 nm | 405 nm |
Enzymatic Reaction and Signaling Pathway
Plasma kallikrein is a serine protease that plays a crucial role in the contact activation system of blood coagulation and the inflammatory response. Its primary substrate in vivo is high molecular weight kininogen (HMWK), which it cleaves to release the potent vasodilator bradykinin. In vitro, chromogenic substrates mimic this action.
The enzymatic reaction for both S-2302 and this compound follows the same principle. The enzyme, plasma kallikrein, recognizes and cleaves the peptide sequence at the arginine residue, releasing the chromophore p-nitroaniline (pNA). The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the plasma kallikrein activity in the sample.
Caption: Enzymatic cleavage of a chromogenic substrate by plasma kallikrein.
The activation of plasma kallikrein itself is a key step in the contact pathway. This pathway is initiated by the autoactivation of Factor XII on negatively charged surfaces, which then activates prekallikrein to plasma kallikrein.
Caption: Simplified diagram of the plasma kallikrein activation cascade.
Experimental Protocols
Detailed experimental protocols are well-documented for the use of S-2302 in plasma kallikrein assays. A typical protocol involves the incubation of a plasma sample with an activator of the contact system, followed by the addition of the S-2302 substrate and measurement of the change in absorbance at 405 nm.
Experimental Workflow for Plasma Kallikrein Assay using S-2302
Caption: General workflow for a plasma kallikrein activity assay.
Materials:
-
Microplate reader capable of measuring absorbance at 405 nm
-
Purified human plasma kallikrein (for standard curve)
-
S-2302 (H-D-Pro-Phe-Arg-pNA)
-
Tris buffer (e.g., 50 mM, pH 7.8)
-
Activator solution (e.g., dextran sulfate)
-
Citrated plasma samples
Procedure (Kinetic Assay):
-
Prepare a standard curve using known concentrations of purified human plasma kallikrein.
-
In a microplate well, add the plasma sample (or standard).
-
Add the activator solution to initiate the conversion of prekallikrein to plasma kallikrein. Incubate as required.
-
To start the reaction, add a pre-warmed solution of S-2302.
-
Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time at 37°C.
-
The rate of the reaction (ΔOD/min) is proportional to the plasma kallikrein activity in the sample.
-
Calculate the plasma kallikrein activity in the unknown samples by comparing their reaction rates to the standard curve.
Due to the limited information on the use of this compound for plasma kallikrein, a specific, validated protocol for this application cannot be provided. Researchers intending to use this substrate for plasma kallikrein would need to undertake extensive optimization and validation studies.
Conclusion and Recommendation
Based on the available scientific literature, S-2302 (H-D-Pro-Phe-Arg-pNA) is the recommended chromogenic substrate for the quantitative determination of plasma kallikrein activity. Its specificity and kinetic properties are well-characterized, and established protocols are readily available, ensuring reliable and reproducible results.
This compound, while a valid chromogenic substrate for other kallikreins, is not the optimal choice for plasma kallikrein assays. The lack of specific kinetic data and validated protocols for this particular application presents a significant challenge for achieving accurate and consistent measurements. Researchers requiring the measurement of plasma kallikrein activity are advised to utilize S-2302 or other similarly validated substrates to ensure the integrity of their experimental data.
References
A Comparative Guide to Chromogenic and Fluorogenic Substrates for Tissue Plasminogen Activator (t-PA) Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chromogenic substrate D-Val-Leu-Arg-pNA and various fluorogenic substrates for the measurement of tissue plasminogen activator (t-PA) activity. The selection of an appropriate substrate is critical for the accurate and sensitive determination of t-PA function in research and drug development. This document outlines the performance characteristics of these substrates, supported by experimental data, to aid in making an informed decision for your specific application.
Introduction to t-PA and its Measurement
Tissue plasminogen activator (t-PA) is a serine protease that plays a crucial role in the fibrinolytic system by converting plasminogen to plasmin, which in turn degrades fibrin clots.[1] The enzymatic activity of t-PA is a key parameter in studies related to thrombosis, fibrinolysis, and the development of thrombolytic drugs. The activity of t-PA can be determined by measuring the rate at which it cleaves a synthetic substrate.[2] Two main classes of synthetic substrates are widely used: chromogenic and fluorogenic substrates.
Chromogenic substrates , such as those containing a p-nitroaniline (pNA) moiety, release a colored product upon cleavage by the enzyme.[3] The rate of color development can be measured spectrophotometrically.[3]
Fluorogenic substrates contain a fluorescent group that is quenched in the intact molecule. Enzymatic cleavage releases the fluorophore, resulting in an increase in fluorescence that can be monitored with a fluorometer.[4] Generally, fluorogenic assays are considered more sensitive than chromogenic assays.[5]
Performance Comparison: Chromogenic vs. Fluorogenic Substrates
The choice between a chromogenic and a fluorogenic substrate depends on the specific requirements of the assay, such as sensitivity, cost, and the presence of interfering substances. While this compound is a known chromogenic substrate, it is more commonly associated with plasmin activity. A more specific chromogenic substrate for t-PA is H-D-Ile-Pro-Arg-pNA (S-2288). For the purpose of this comparison, we will consider kinetic data for S-2288 as a representative chromogenic substrate for t-PA and compare it with various fluorogenic substrates.
Quantitative Data Summary
The following table summarizes the kinetic parameters for the hydrolysis of a representative chromogenic substrate and a range of fluorogenic substrates by single-chain t-PA. The catalytic efficiency (kcat/Km) is a useful metric for comparing the specificity of an enzyme for different substrates.
| Substrate Type | Substrate Name/Class | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Chromogenic | H-D-Ile-Pro-Arg-pNA (S-2288) | 1600 | 4.9 | 3.06 x 10³ | [6] |
| Fluorogenic | Peptidyl-ANSN derivatives | 2.6 - <100 | up to 3.6 | High | [7][8] |
| Fluorogenic | Peptidyl-AMC derivatives | - | - | - | [4][5] |
Note: The kinetic parameters for fluorogenic substrates can vary significantly depending on the peptide sequence and the fluorophore used. The values presented for peptidyl-ANSN derivatives represent a range from a study of 54 different substrates.[7][8] Substrates with a 6-amino-1-naphthalenesulfonamide (ANSN) leaving group have been shown to have a higher affinity for t-PA than those with p-nitroaniline or 7-amino-4-methylcoumarin (AMC) leaving groups.[7][8]
Experimental Protocols
Detailed methodologies for performing t-PA activity assays using both chromogenic and fluorogenic substrates are provided below. These protocols are based on commercially available kits and published literature.
Chromogenic t-PA Activity Assay Protocol
This protocol describes a coupled assay where t-PA activates plasminogen to plasmin, which then cleaves a chromogenic plasmin substrate.[3][9][10]
Materials:
-
t-PA standard
-
Plasminogen
-
Chromogenic plasmin substrate (e.g., this compound or a more plasmin-specific substrate)
-
Assay buffer (e.g., Tris buffer, pH 8.4)[2]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a standard curve of t-PA.
-
In a 96-well microplate, add the assay buffer, plasminogen, and the chromogenic substrate to each well.
-
Add the t-PA standard or sample to the respective wells to initiate the reaction.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at multiple time points.
-
The rate of change in absorbance is proportional to the t-PA activity.
Fluorogenic t-PA Activity Assay Protocol
This protocol describes a direct assay where t-PA cleaves a fluorogenic substrate, releasing a fluorescent molecule.[4]
Materials:
-
t-PA standard
-
Fluorogenic t-PA substrate (e.g., a peptide sequence coupled to AMC or ANSN)
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 354/442 nm for AMC)[4]
Procedure:
-
Prepare a standard curve of t-PA.
-
In a 96-well black microplate, add the assay buffer and the fluorogenic substrate to each well.
-
Add the t-PA standard or sample to the respective wells to initiate the reaction.
-
Incubate the plate at the optimal temperature for the enzyme.
-
Measure the fluorescence at appropriate excitation and emission wavelengths at multiple time points.
-
The rate of increase in fluorescence is proportional to the t-PA activity.
Mandatory Visualizations
Signaling Pathway of t-PA in Fibrinolysis
The following diagram illustrates the central role of t-PA in the fibrinolytic pathway, leading to the dissolution of a fibrin clot.
Caption: The fibrinolytic pathway initiated by t-PA.
Experimental Workflow for t-PA Activity Assay
This diagram outlines the general workflow for measuring t-PA activity using either a chromogenic or fluorogenic substrate.
Caption: General workflow for a t-PA activity assay.
Conclusion
Both chromogenic and fluorogenic substrates are valuable tools for the determination of t-PA activity.
-
Chromogenic assays are robust, cost-effective, and suitable for many applications. However, they may lack the sensitivity required for samples with low t-PA concentrations.
-
Fluorogenic assays offer significantly higher sensitivity, making them ideal for high-throughput screening and the analysis of low-activity samples.[5] The development of novel fluorophores and peptide sequences continues to improve the specificity and performance of these substrates.[7][8]
The selection of the optimal substrate should be based on a careful consideration of the experimental goals, sample type, and required sensitivity. For high-sensitivity applications, a fluorogenic substrate, particularly one with an ANSN leaving group, is recommended.[7][8] For routine assays where high sensitivity is not the primary concern, a chromogenic substrate may be a more economical choice.
References
- 1. T-PA Assays [practical-haemostasis.com]
- 2. Tissue Plasminogen Activator (t-PA) - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 3. tPA Chromogenic Activity Assay Kit | ABIN612648 [antibodies-online.com]
- 4. SensoLyte® AMC Tissue-type (tPA) Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Stimulation of the amidolytic activity of single chain tissue-type plasminogen activator by fibrinogen degradation products: possible fibrin binding sites on single chain tissue-type plasminogen activator molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of tissue plasminogen activator specificity using peptidyl fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. Tissue type Plasminogen Activator Activity Assay Kit (Colorimetric, Human) (ab108905) | Abcam [abcam.com]
D-Val-Leu-Arg-pNA: A Comparative Guide to its Specificity for Glandular vs. Plasma Kallikrein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chromogenic substrate D-Val-Leu-Arg-pNA for its use in assays involving glandular (tissue) kallikrein and plasma kallikrein. Experimental data, protocols, and pathway visualizations are presented to offer a comprehensive understanding of its enzymatic specificity.
Executive Summary
This compound is a well-established chromogenic substrate for glandular kallikreins, enabling the quantification of their enzymatic activity through the colorimetric detection of released p-nitroaniline (pNA).[1][2] In contrast, this compound is a poor substrate for plasma kallikrein. The substrate specificity of plasma kallikrein favors different peptide sequences, and as a result, other chromogenic substrates, such as H-D-Pro-Phe-Arg-pNA (S-2302), are preferentially used for the measurement of plasma kallikrein activity.[3][4][5] This guide will delve into the available kinetic data and experimental methodologies that underscore this specificity.
Data Presentation: Kinetic Parameters
The following table summarizes the available kinetic data for the hydrolysis of this compound by human glandular (tissue) kallikrein. To date, specific kinetic parameters for the hydrolysis of this compound by plasma kallikrein have not been extensively reported in the literature, likely due to its low reactivity with this enzyme.
| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Human Tissue (Glandular) Kallikrein | This compound (S-2266) | 190 | Not Reported | Not Reported | Sousa et al., 2002 |
Note on Glandular Kallikrein Kinetics: The hydrolysis of this compound by human tissue kallikrein has been observed to deviate from classical Michaelis-Menten kinetics at higher substrate concentrations, suggesting a more complex interaction mechanism.
Understanding the Specificity: Glandular vs. Plasma Kallikrein
Glandular (tissue) and plasma kallikreins are both serine proteases but exhibit distinct substrate specificities dictated by the amino acid sequences flanking the cleavage site. Glandular kallikrein preferentially cleaves peptide bonds on the carboxyl side of arginine residues and is effectively assayed using this compound.
Plasma kallikrein, on the other hand, shows a preference for substrates with a Pro-Phe-Arg sequence. This difference in substrate preference is the primary reason for the poor performance of this compound in plasma kallikrein assays. Studies on the subsite specificities of these enzymes have provided insights into the structural basis for these preferences.[6]
Experimental Protocols
Assay for Glandular (Tissue) Kallikrein Activity using this compound
This protocol is adapted from methodologies for measuring glandular kallikrein activity with the chromogenic substrate S-2266.
a. Materials:
-
Purified glandular kallikrein
-
This compound (S-2266) stock solution (e.g., 10 mM in DMSO or water)
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.2
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
b. Method:
-
Prepare a series of substrate dilutions in Assay Buffer from the stock solution. Final concentrations in the assay may range from 25 to 500 μM.
-
Add 50 μL of each substrate dilution to the wells of the 96-well microplate.
-
Prepare a solution of purified glandular kallikrein in Assay Buffer. The final concentration should be determined empirically to ensure a linear rate of absorbance change over the desired time course.
-
Initiate the reaction by adding 50 μL of the enzyme solution to each well containing the substrate.
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm every minute for 15-30 minutes at a constant temperature (e.g., 37°C).
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km.
General Chromogenic Assay for Plasma Kallikrein Activity
Due to the low reactivity of this compound with plasma kallikrein, a more suitable substrate such as H-D-Pro-Phe-Arg-pNA (S-2302) is recommended.
a. Materials:
-
Purified plasma kallikrein or plasma sample
-
H-D-Pro-Phe-Arg-pNA (S-2302) stock solution
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.8, containing 150 mM NaCl
-
Microplate reader (405 nm)
-
96-well microplate
b. Method:
-
Prepare dilutions of the plasma kallikrein or plasma sample in Assay Buffer.
-
Prepare a working solution of the chromogenic substrate (e.g., 1-2 mM in Assay Buffer).
-
Add 50 μL of the enzyme/plasma dilutions to the microplate wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 μL of the pre-warmed substrate solution.
-
Monitor the change in absorbance at 405 nm over time, as described for the glandular kallikrein assay.
-
Calculate the enzymatic activity based on the rate of pNA release.
Mandatory Visualizations
Caption: Enzymatic hydrolysis of this compound by kallikrein.
Caption: General workflow for a chromogenic enzyme assay.
References
- 1. CHROMOGENIC SUBSTRATE GK - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 2. diapharma.com [diapharma.com]
- 3. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. | Semantic Scholar [semanticscholar.org]
- 4. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 5. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 6. S(1)' and S(2)' subsite specificities of human plasma kallikrein and tissue kallikrein 1 for the hydrolysis of peptides derived from the bradykinin domain of human kininogen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tissue Plasminogen Activator (t-PA) Activity Assays: Validation of the D-Val-Leu-Arg-pNA Chromogenic Method
For researchers, scientists, and drug development professionals, the accurate measurement of tissue plasminogen activator (t-PA) activity is crucial for understanding fibrinolysis and developing thrombolytic therapies. This guide provides a detailed comparison of the chromogenic t-PA activity assay using the substrate D-Val-Leu-Arg-pNA with alternative methods, supported by experimental data and detailed protocols.
This publication objectively evaluates the performance of the chromogenic assay against established alternatives, namely the Enzyme-Linked Immunosorbent Assay (ELISA) and the clot lysis assay. By presenting quantitative data, detailed methodologies, and visual workflows, this guide aims to equip researchers with the necessary information to select the most appropriate assay for their specific research needs.
Introduction to t-PA and its Activity Measurement
Tissue plasminogen activator (t-PA) is a key serine protease in the fibrinolytic system, responsible for converting plasminogen to plasmin, which in turn degrades fibrin clots.[1] The activity of t-PA is tightly regulated, and its measurement is critical in various physiological and pathological contexts, including cardiovascular disease and stroke.[1] Several methods exist to quantify t-PA, each with distinct principles, advantages, and limitations. These assays can be broadly categorized into those that measure t-PA antigen levels (total t-PA) and those that assess its functional activity.[1]
This guide focuses on a functional assay using the chromogenic substrate this compound. This method relies on the cleavage of the p-nitroaniline (pNA) moiety from the peptide substrate by plasmin, which is generated from plasminogen by active t-PA. The resulting yellow-colored pNA can be quantified spectrophotometrically, providing a measure of t-PA activity.
Experimental Protocols
Detailed methodologies for the chromogenic assay, ELISA, and clot lysis assay are provided below to allow for a comprehensive understanding and potential replication of the experiments.
Chromogenic t-PA Activity Assay Protocol (using this compound)
This protocol describes a typical procedure for measuring t-PA activity in a 96-well plate format.
Materials:
-
t-PA standard
-
Test samples (e.g., plasma, purified t-PA)
-
Assay Buffer (e.g., Tris-HCl, pH 8.4)
-
Human Plasminogen
-
Chromogenic Substrate: this compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a standard curve by serially diluting the t-PA standard in Assay Buffer to concentrations ranging from approximately 0.5 to 50 µg/mL.
-
Pipette 20 µL of each standard, sample, and a blank (Assay Buffer) into separate wells of the microplate.
-
Prepare a reaction mixture containing Assay Buffer, Human Plasminogen, and the this compound substrate.
-
Initiate the reaction by adding 180 µL of the reaction mixture to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm kinetically for 30-60 minutes, with readings taken every 1-2 minutes.
-
Calculate the rate of change in absorbance (ΔA/min) for each well.
-
Subtract the ΔA/min of the blank from the values for the standards and samples.
-
Plot the ΔA/min for the standards against their known concentrations to generate a standard curve.
-
Determine the t-PA activity in the samples by interpolating their ΔA/min values on the standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for t-PA Antigen
This protocol outlines a sandwich ELISA for the quantification of total t-PA antigen.[2][3][4]
Materials:
-
t-PA standard
-
Test samples
-
Coating antibody (anti-t-PA monoclonal antibody)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Detection antibody (biotinylated anti-t-PA monoclonal antibody)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coat the wells of a 96-well plate with the coating antibody overnight at 4°C.
-
Wash the wells with Wash Buffer.
-
Block the wells with Blocking Buffer for 1-2 hours at room temperature.
-
Wash the wells.
-
Add 100 µL of t-PA standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the wells.
-
Add 100 µL of the detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the wells.
-
Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding 50 µL of Stop Solution. The color will change to yellow.
-
Read the absorbance at 450 nm.
-
Generate a standard curve and determine the t-PA concentration in the samples.
Clot Lysis Assay Protocol
This protocol describes a method to measure the functional activity of t-PA by observing the lysis of a fibrin clot.[5][6]
Materials:
-
t-PA standard
-
Test samples
-
Fibrinogen
-
Plasminogen
-
Thrombin
-
Assay Buffer (e.g., Tris-buffered saline)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a cocktail of plasminogen and fibrinogen in Assay Buffer.[6]
-
In a 96-well plate, add 20 µL of diluted t-PA standards, samples, and a control.[6]
-
Add 20 µL of thrombin solution to each well.[6]
-
Initiate clot formation and lysis by adding 200 µL of the plasminogen/fibrinogen cocktail to each well.[6]
-
Immediately place the plate in a microplate reader and monitor the absorbance at 405 nm every 30-60 seconds until the clot is fully lysed.
-
The time required to reach a 50% reduction in the maximum turbidity is defined as the lysis time.[7]
-
A standard curve is generated by plotting the logarithm of the lysis time against the logarithm of the t-PA concentration.[6]
-
The potency of the sample is calculated by comparison with the reference standard.[7]
Data Presentation and Performance Comparison
The performance of the t-PA activity assay using this compound is compared with ELISA and clot lysis assays based on key validation parameters.
| Parameter | Chromogenic Assay (this compound) | ELISA (t-PA Antigen) | Clot Lysis Assay |
| Principle | Measures enzymatic activity via cleavage of a synthetic substrate.[1] | Quantifies total t-PA protein concentration using antibodies.[1] | Measures the time taken for t-PA to lyse a fibrin clot.[7] |
| Linearity (r²) | >0.99[8] | >0.96[9] | >0.98[8] |
| Precision (Intra-assay RSD) | 0.5% - 4.3%[8] | <10% | <5%[6] |
| Precision (Inter-assay RSD) | <10% | <10%[9] | <5%[6] |
| Sensitivity | Detection limit in the low µg/mL range. | High sensitivity, down to pg/mL range. | Detection limit in the µg/mL range.[8] |
| Assay Time | ~1 hour[8] | 4-5 hours | 1-2 hours |
| Throughput | High (96-well plate format) | High (96-well plate format) | Moderate |
| Measures | Functional t-PA activity. | Total t-PA antigen (active and inactive).[1] | Functional t-PA activity in a more physiological context. |
Mandatory Visualizations
t-PA Fibrinolytic Pathway
Caption: The fibrinolytic pathway initiated by tissue plasminogen activator (t-PA).
Experimental Workflow for Chromogenic t-PA Assay
Caption: Workflow for the chromogenic t-PA activity assay.
Discussion and Conclusion
The validation data demonstrates that the chromogenic t-PA activity assay using this compound is a robust and reliable method for quantifying the functional activity of t-PA. Its high precision, good linearity, and rapid assay time make it a suitable choice for routine testing and high-throughput screening applications.[8]
In comparison, the ELISA method offers superior sensitivity for detecting total t-PA antigen but does not distinguish between active and inactive forms of the enzyme.[1][9] This can be a significant limitation when functional activity is the primary endpoint of interest.
The clot lysis assay provides a more physiologically relevant measure of t-PA activity by incorporating the essential components of the fibrinolytic system.[7] However, it can be more variable and less suited for high-throughput applications compared to the chromogenic assay.[6]
Ultimately, the choice of assay depends on the specific research question. For rapid and precise measurement of functional t-PA activity, the chromogenic assay with this compound is an excellent option. For the most sensitive quantification of total t-PA protein, ELISA is the preferred method. When assessing t-PA function in a more complex biological matrix that mimics in vivo conditions, the clot lysis assay is the most appropriate choice. This guide provides the necessary data and protocols to make an informed decision based on the specific needs of the research or drug development project.
References
- 1. T-PA Assays [practical-haemostasis.com]
- 2. Human tPA ELISA Kit (ab108914) | Abcam [abcam.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. cloud-clone.com [cloud-clone.com]
- 5. 4.2. Clot Lysis Assay [bio-protocol.org]
- 6. Development and implementation of tPA clot lysis activity assay using ACL TOP™ hemeostasis testing system in QC laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Journal Club: Validation of a clot lysis assay for potency [mpl.loesungsfabrik.de]
- 8. jfda-online.com [jfda-online.com]
- 9. Assay of human tissue-type plasminogen activator (t-PA) with an enzyme-linked immunosorbent assay (ELISA) based on three murine monoclonal antibodies to t-PA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Kallikrein Assays: Chromogenic S-2266 Method vs. Radioimmunoassay
For researchers, scientists, and drug development professionals, the accurate measurement of kallikrein activity is crucial for a variety of applications, from physiological studies to drug discovery. This guide provides a detailed comparison of two common methods: the chromogenic assay using the S-2266 substrate and the radioimmunoassay (RIA), offering insights into their reproducibility, precision, and procedural workflows.
This comparison aims to assist researchers in selecting the most appropriate assay for their specific needs by presenting objective performance data and detailed experimental protocols.
Performance Comparison: Precision and Reproducibility
The choice of a kallikrein assay often hinges on its precision and reproducibility. Here, we summarize the performance characteristics of the chromogenic assay with S-2266 and a direct radioimmunoassay for tissue kallikrein.
| Performance Metric | Chromogenic Assay with S-2266 (Urinary Kallikrein) | Radioimmunoassay (Tissue Kallikrein) |
| Intra-Assay Coefficient of Variation (CV) | < 5%[1] | 4.7%[2] |
| Inter-Assay Coefficient of Variation (CV) | 14%[1] | 8.9%[2] |
The data indicates that both assays offer good precision. The chromogenic assay with S-2266 demonstrates a very low intra-assay variability, suggesting high consistency within a single experimental run.[1] The radioimmunoassay also shows strong intra-assay precision and slightly better inter-assay reproducibility compared to the chromogenic method, indicating a high degree of consistency between different experimental runs.[2]
The Kallikrein-Kinin System: A Central Signaling Pathway
Kallikreins are serine proteases that play a key role in the Kallikrein-Kinin system, a crucial signaling cascade involved in inflammation, blood pressure regulation, and coagulation. The following diagram illustrates the core components and interactions within this pathway.
Caption: A simplified diagram of the plasma kallikrein-kinin system.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing experimental outcomes. Below are the protocols for the chromogenic kallikrein assay with S-2266 and a direct radioimmunoassay for tissue kallikrein.
Chromogenic Kallikrein Assay with S-2266 for Urinary Kallikrein
This method quantifies kallikrein activity through the enzymatic cleavage of the chromogenic substrate S-2266 (H-D-Val-Leu-Arg-pNA), releasing p-nitroaniline (pNA), which can be measured spectrophotometrically.
Materials:
-
Chromogenic substrate S-2266
-
Tris Buffer (pH 8.2, 200 mmol/l)
-
Aprotinin (Trasylol®) buffer (20 KIU/ml in Tris Buffer)
-
Acetic acid (50%)
-
Spectrophotometer (405 nm)
-
Semi-microcuvettes (1 cm)
-
Centrifuge
-
Thermostat (37°C)
Procedure:
-
Sample Preparation: Centrifuge urine samples to remove sediment.
-
Reagent Preparation:
-
Reconstitute S-2266 with distilled water.
-
Prepare Tris Buffer and adjust pH to 8.2 at 25°C.
-
Prepare Aprotinin buffer.
-
-
Assay Procedure:
-
Pipette the sample and Aprotinin buffer into a cuvette and incubate at 37°C for a few minutes.
-
Add the S-2266 substrate solution to start the reaction.
-
Measure the change in absorbance at 405 nm over a defined period.
-
The rate of pNA release is proportional to the kallikrein activity in the sample.
-
Direct Radioimmunoassay for Tissue Kallikrein
This immunoassay measures the concentration of kallikrein antigen using a competitive binding principle with a radiolabeled kallikrein.
Materials:
-
Purified tissue kallikrein standard
-
Rabbit anti-kallikrein antibody
-
¹²⁵I-labeled kallikrein (tracer)
-
Second antibody (e.g., goat anti-rabbit IgG)
-
Assay buffer
-
Gamma counter
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the purified kallikrein standard.
-
Assay Setup: In assay tubes, add the standard dilutions or unknown samples, a fixed amount of ¹²⁵I-labeled kallikrein, and the primary antibody.
-
Incubation: Incubate the tubes to allow for competitive binding between the labeled and unlabeled kallikrein for the antibody.
-
Precipitation: Add the second antibody to precipitate the primary antibody-antigen complexes.
-
Centrifugation and Measurement: Centrifuge the tubes, decant the supernatant, and measure the radioactivity of the pellet using a gamma counter.
-
Data Analysis: The amount of radioactivity in the pellet is inversely proportional to the concentration of kallikrein in the sample. A standard curve is generated by plotting the radioactivity of the standards against their known concentrations. The concentration of kallikrein in the unknown samples is then determined from this standard curve.[2]
Experimental Workflow Comparison
The following diagram illustrates the distinct workflows of the chromogenic assay and the radioimmunoassay.
Caption: A high-level comparison of the experimental workflows.
References
A Comparative Guide to Chromogenic Substrates for Plasminogen Activators: D-Val-Leu-Arg-pNA vs. D-Val-Leu-Lys-pNA
For researchers, scientists, and drug development professionals, the selection of an appropriate chromogenic substrate is critical for the accurate assessment of plasminogen activator (PA) activity. This guide provides a detailed comparison of two commonly used tripeptide p-nitroanilide (pNA) substrates, D-Val-Leu-Arg-pNA and D-Val-Leu-Lys-pNA, for the measurement of tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA) activity.
This comparison delves into the substrate specificity, supported by experimental data, and provides detailed methodologies for conducting chromogenic assays. The guide also visualizes the enzymatic reaction and the distinct signaling pathways of t-PA and u-PA.
Performance Comparison: Specificity is Key
The primary distinction between this compound and D-Val-Leu-Lys-pNA lies in their C-terminal amino acid, which dictates their specificity towards different plasminogen activators. Both t-PA and u-PA are serine proteases that exhibit a preference for cleaving peptide bonds after an arginine residue over a lysine residue. However, the degree of this preference varies significantly between the two activators.
A key study directly investigated the substrate specificity of t-PA and two-chain u-PA using pairs of tripeptidyl-p-nitroanilide substrates with either arginine or lysine at the P1 position. The results demonstrated that t-PA has a markedly stronger preference for arginine over lysine compared to u-PA .[1] The arginine/lysine preference ratio for t-PA was found to be in the range of 55.6 to 99.8, while for u-PA, it was significantly lower, ranging from 5.2 to 14.1.[1]
This pronounced specificity of t-PA for arginine-containing substrates makes This compound a more selective substrate for measuring t-PA activity . Conversely, while u-PA also prefers arginine, its lower specificity means it can cleave lysine-containing substrates more readily than t-PA. This suggests that D-Val-Leu-Lys-pNA could be utilized for measuring u-PA activity, although with potentially lower sensitivity and higher cross-reactivity compared to an arginine-based substrate .
Quantitative Data Summary
| Substrate Pair Characteristic | Tissue-Type Plasminogen Activator (t-PA) | Urokinase-Type Plasminogen Activator (u-PA) | Reference |
| Arginine/Lysine Preference Ratio (kcat/Km Arg / kcat/Km Lys) | 55.6 - 99.8 | 5.2 - 14.1 | [1] |
This table clearly illustrates the significantly higher selectivity of t-PA for arginine-containing substrates.
Experimental Protocols
The activity of plasminogen activators is typically measured indirectly using a chromogenic assay. The PA cleaves plasminogen to generate plasmin, which then acts on the chromogenic substrate to release p-nitroaniline (pNA). The rate of pNA release, measured spectrophotometrically at 405 nm, is proportional to the PA activity.
General Chromogenic Assay Protocol for t-PA and u-PA Activity
Materials:
-
Purified t-PA or u-PA standard
-
Plasminogen (human or bovine)
-
Chromogenic substrate: this compound or D-Val-Leu-Lys-pNA
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1 M NaCl and 0.01% Tween 80)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the plasminogen activator standard in Tris buffer.
-
Prepare a stock solution of plasminogen in Tris buffer.
-
Prepare a stock solution of the chromogenic substrate (this compound or D-Val-Leu-Lys-pNA) in sterile distilled water.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in the indicated order:
-
Tris buffer
-
Plasminogen solution
-
Plasminogen activator standard or sample
-
-
Mix gently by pipetting.
-
-
Initiation of Reaction:
-
Add the chromogenic substrate solution to each well to start the reaction.
-
The final concentrations of the components should be optimized for the specific enzyme and experimental conditions.
-
-
Measurement:
-
Immediately place the microplate in a plate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) for each well from the linear portion of the absorbance versus time curve.
-
Generate a standard curve by plotting the ΔA/min values of the plasminogen activator standards against their known concentrations.
-
Determine the activity of the unknown samples by interpolating their ΔA/min values on the standard curve.
-
Signaling Pathways and Experimental Workflow
Enzymatic Reaction Workflow
The following diagram illustrates the principle of the indirect chromogenic assay for measuring plasminogen activator activity.
Caption: Indirect chromogenic assay for plasminogen activator activity.
Signaling Pathways of t-PA and u-PA
t-PA and u-PA, beyond their roles in fibrinolysis, are involved in various cellular signaling pathways that regulate processes like cell migration, tissue remodeling, and inflammation. Their distinct signaling mechanisms are initiated by binding to different cell surface receptors.
Caption: Simplified signaling pathways of t-PA and u-PA.
References
A Comparative Guide to Chromogenic Assays Utilizing D-Val-Leu-Arg-pNA
For researchers and professionals in drug development, the accurate measurement of serine protease activity is a critical aspect of various studies, from understanding physiological processes like coagulation to screening for potential therapeutic inhibitors. This guide provides an objective comparison of chromogenic assays using the synthetic substrate D-Val-Leu-Arg-pNA against alternative methods, supported by experimental data and detailed protocols.
The substrate H-D-Val-Leu-Lys-pNA is particularly recognized for its relative specificity for plasmin, an essential enzyme in the fibrinolytic system.[1][2] It is designed to mimic the natural cleavage site of plasmin, allowing for a direct and quantifiable measure of its enzymatic activity.[2]
Principle of the Assay
Chromogenic assays operate on a straightforward principle: an enzyme-specific substrate, in this case, a peptide chain (D-Val-Leu-Arg) is linked to a chromophore, p-nitroanilide (pNA). When the target enzyme, such as plasmin, is present and active, it cleaves the peptide bond, releasing the pNA molecule.[3] Free pNA has a distinct yellow color, which can be quantified by measuring its absorbance at a specific wavelength, typically 405 nm.[3][4] The rate of color development is directly proportional to the enzyme's activity in the sample.
Comparison of Assay Technologies
While chromogenic assays with this compound offer a robust and accessible method, it is essential to consider alternative technologies, primarily fluorogenic assays, to make an informed decision based on experimental needs.
| Feature | Chromogenic Assay (this compound) | Fluorogenic Assay (e.g., D-Val-Leu-Arg-AFC) |
| Principle | Enzymatic cleavage releases a colored molecule (pNA). | Enzymatic cleavage releases a fluorescent molecule (e.g., AFC, AMC).[5] |
| Detection | Spectrophotometry (Absorbance at 405 nm).[3] | Fluorometry (Excitation/Emission at specific wavelengths, e.g., 400/505 nm for AFC).[5] |
| Sensitivity | Generally lower sensitivity compared to fluorogenic methods. | Higher sensitivity, capable of detecting lower enzyme concentrations.[6] |
| Equipment | Standard microplate reader with absorbance capabilities. | Fluorescence microplate reader required.[7][8] |
| Cost | Generally more affordable, both in terms of reagents and equipment.[9] | Can be more expensive due to substrate costs and specialized equipment needs. |
| Signal Stability | The colored product is typically stable, allowing for endpoint readings.[9] | Fluorophores can be susceptible to photobleaching, requiring careful handling and timed readings.[8] |
| Multiplexing | Limited; color overlap makes it difficult to assay multiple enzymes simultaneously.[9] | Well-suited for multiplexing by using fluorophores with distinct excitation/emission spectra.[8] |
| Interference | Less prone to interference from colored compounds in the sample. | Susceptible to interference from fluorescent compounds present in the sample. |
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams illustrate the key processes involved.
Caption: Enzymatic cleavage of this compound by plasmin.
Caption: Standard workflow for a chromogenic plasmin activity assay.
Caption: Logical comparison of chromogenic and fluorogenic assays.
Experimental Protocols
Below are detailed methodologies for performing plasmin activity assays using both chromogenic and fluorogenic substrates.
Protocol 1: Chromogenic Plasmin Activity Assay
This protocol is adapted from standard procedures for measuring plasmin activity using D-Val-Leu-Lys-pNA.[10][11][12]
Materials:
-
D-Val-Leu-Lys-pNA dihydrochloride (e.g., Sigma-Aldrich V0882)[10]
-
Assay Buffer: Phosphate buffer (e.g., 50 mM, pH 7.5) or Tris buffer.[10][11]
-
Purified plasmin standard
-
Test samples (e.g., plasma, purified protein)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of D-Val-Leu-Lys-pNA (e.g., 10 mM in sterile water or 1mM HCl).[12]
-
Prepare a working solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 0.2-1.3 mM).[10][12]
-
Prepare a dilution series of the plasmin standard in Assay Buffer to generate a standard curve.
-
-
Assay Plate Setup:
-
Pipette 20-50 µL of each standard and test sample into separate wells of the 96-well plate.
-
Include a blank control well containing only Assay Buffer.
-
For samples with potential background absorbance, prepare a parallel set of wells containing the sample but no substrate.
-
-
Reaction Initiation and Measurement:
-
Pre-warm the plate and substrate working solution to 37°C.
-
Initiate the reaction by adding 50-100 µL of the pre-warmed substrate working solution to all wells.
-
Immediately place the plate in the microplate reader, pre-set to 37°C.
-
Measure the absorbance at 405 nm every minute for 10-30 minutes (kinetic mode).[10]
-
-
Data Analysis:
-
For each sample and standard, determine the rate of reaction (ΔA405nm/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank control from all readings.
-
Plot the reaction rate for the plasmin standards against their concentrations to create a standard curve.
-
Determine the plasmin activity in the test samples by interpolating their reaction rates from the standard curve.
-
Protocol 2: Fluorogenic Plasmin Activity Assay
This protocol provides a comparative method using a fluorogenic substrate.
Materials:
-
Fluorogenic plasmin substrate (e.g., based on AMC or AFC)
-
Plasmin Assay Buffer (provided in commercial kits, e.g., Sigma-Aldrich MAK244)[13]
-
Purified plasmin standard
-
Test samples
-
96-well black opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare reagents according to the manufacturer's instructions. This typically involves diluting a concentrated assay buffer and preparing a substrate mix.
-
Prepare a dilution series of the plasmin enzyme standard.[13]
-
-
Assay Plate Setup:
-
Add 2-50 µL of the test sample or plasmin standard to the wells of the black 96-well plate.
-
Adjust the volume in each well to 50 µL with Plasmin Assay Buffer.[13]
-
Include a no-enzyme control (buffer only) as a background control.
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Choose two time points (T1 and T2) within the linear range of the reaction.
-
Calculate the change in relative fluorescence units (RFU) (RFU2 - RFU1) over the time interval (T2 - T1).
-
Plot the fluorescence change for the standards against their concentrations to generate a standard curve.
-
Determine the plasmin activity in the test samples from the standard curve.[13]
-
Conclusion
Chromogenic assays utilizing the this compound substrate offer a reliable, cost-effective, and straightforward method for quantifying the activity of enzymes like plasmin. Their primary advantages lie in their accessibility, requiring standard laboratory spectrophotometers, and the stability of the resulting colorimetric signal.[9] While fluorogenic assays provide superior sensitivity and are better suited for high-throughput screening and multiplexing applications[6][8], the choice of assay ultimately depends on the specific requirements of the experiment, including the expected enzyme concentration, sample complexity, and available instrumentation. For many routine applications in research and drug development, the advantages of simplicity and affordability make the this compound chromogenic assay an excellent and widely used tool.
References
- 1. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. caymanchem.com [caymanchem.com]
- 4. D-Val-Leu-Lys-pNA (Plasmin substrate colorimetric) - Echelon Biosciences [echelon-inc.com]
- 5. D-Val-Leu-Arg-AFC (Kallikrein substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 6. academic.oup.com [academic.oup.com]
- 7. goldbio.com [goldbio.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. Multiplex Immunohistochemistry: Chromogenic vs. Fluorescent Techniques [celnovte.com]
- 10. Enzymatic Assay of Plasmin with D-Val-Leu-Lys-p-Nitroanilide Dihydrochloride [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. innov-research.com [innov-research.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Navigating Protease Activity in Complex Biological Samples: A Comparative Guide to S-2266 and its Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of specific protease activity in complex biological samples like plasma is a critical yet challenging task. This guide provides a detailed comparison of the chromogenic substrate S-2266, traditionally used for tissue kallikrein, with alternative substrates, particularly S-2302 for plasma kallikrein. We will delve into the limitations of using S-2266 in plasma and provide data-driven insights into the performance of its alternatives, supported by detailed experimental protocols.
Introduction to S-2266 and the Kallikrein-Kinin System
S-2266 is a synthetic chromogenic substrate designed to be specific for tissue kallikrein, a serine protease involved in various physiological processes, including blood pressure regulation and inflammation. The activity of tissue kallikrein is a key component of the Kallikrein-Kinin System (KKS), a cascade that leads to the generation of vasoactive kinins.
The KKS is broadly divided into two arms: the plasma kallikrein-kinin system and the tissue kallikrein-kinin system. Plasma kallikrein, the primary target of the alternative substrate S-2302, is mainly involved in the contact activation system of blood coagulation and inflammation. Tissue kallikrein, the target for S-2266, acts on kininogens to release kallidin. Understanding this distinction is fundamental to selecting the appropriate analytical tools for research.
Limitations of Using S-2266 in Complex Biological Samples
While S-2266 is effective in purified systems, its application in complex biological matrices such as plasma is fraught with limitations that can lead to inaccurate and misleading results.
1. Lack of Specificity: Plasma is a complex mixture of numerous proteases. S-2266, while selective for tissue kallikrein, can be cleaved by other serine proteases present in plasma, leading to a high background signal and an overestimation of tissue kallikrein activity.
2. Interference from Endogenous Inhibitors: Plasma contains a high concentration of protease inhibitors, with C1-inhibitor and α2-macroglobulin being the major inhibitors of kallikreins[1][2]. These inhibitors can bind to and inactivate tissue kallikrein, thereby reducing the measurable activity and leading to an underestimation of the enzyme's concentration. The activity measured in plasma is often that of the kallikrein-α2-macroglobulin complex[3][4].
3. Low Endogenous Levels of Tissue Kallikrein: Under normal physiological conditions, the concentration of active tissue kallikrein in plasma is very low. This, coupled with the aforementioned issues of non-specific cleavage and inhibitor interference, makes accurate quantification with S-2266 exceptionally challenging.
S-2302: A Superior Alternative for Plasma Kallikrein Measurement
For researchers interested in the plasma arm of the Kallikrein-Kinin System, the chromogenic substrate S-2302 offers a more reliable and validated alternative for measuring plasma kallikrein activity in plasma samples.
Specificity: S-2302 is designed to be a specific substrate for plasma kallikrein[5][6][7]. While not entirely exclusive, its selectivity for plasma kallikrein over other plasma proteases is well-documented, providing a more accurate assessment of this specific enzyme's activity.
Established Protocols: Validated protocols for the use of S-2302 in plasma are readily available, detailing procedures for sample collection, activation of prekallikrein to kallikrein, and methods to account for and mitigate potential interferences[5][8][9].
Comparative Data: S-2266 vs. S-2302
While direct, head-to-head quantitative comparisons of S-2266 and S-2302 in plasma for their respective target enzymes are scarce in the literature due to the inherent unsuitability of S-2266 for this matrix, a qualitative and principle-based comparison highlights the advantages of S-2302 for plasma-based assays.
| Feature | S-2266 | S-2302 |
| Primary Target | Tissue Kallikrein | Plasma Kallikrein |
| Suitability for Plasma Samples | Low, due to high interference and low target concentration | High, with established protocols |
| Specificity in Plasma | Poor, susceptible to cleavage by other plasma proteases | Good, relatively specific for plasma kallikrein |
| Influence of Endogenous Inhibitors | High, activity significantly masked | High, but protocols account for this |
| Signal-to-Noise Ratio in Plasma | Expected to be low | Generally acceptable with proper controls |
Experimental Protocols
General Principle of Chromogenic Kallikrein Assays
The fundamental principle of these assays involves the enzymatic cleavage of the chromogenic substrate by kallikrein. This cleavage releases p-nitroaniline (pNA), a yellow-colored compound that can be quantified spectrophotometrically at 405 nm. The rate of pNA formation is directly proportional to the kallikrein activity in the sample.
Experimental Workflow for Plasma Kallikrein Activity using S-2302
This protocol is adapted from established methods for the determination of prekallikrein in plasma[9].
1. Sample Collection and Preparation:
-
Collect whole blood in tubes containing 0.1 mol/L sodium citrate (9 parts blood to 1 part citrate)[3][8].
-
Centrifuge at 2000 x g for 20 minutes at 15-25°C to obtain platelet-poor plasma[3][8].
-
To avoid cold activation of prekallikrein, plasma should be kept at 15-25°C and used within a few hours, or immediately frozen at -20°C or below[3][8].
2. Prekallikrein Activation:
-
Plasma prekallikrein is activated to kallikrein using an activator such as dextran sulfate or Factor XIIa[5].
-
Incubate the plasma sample with the activator according to the manufacturer's instructions. An acetone treatment can be used to slow down the activity of kallikrein inhibitors and enhance the measured kallikrein activity[5].
3. Chromogenic Reaction:
-
Pre-warm a Tris buffer (e.g., 0.05 mol/L, pH 7.8) and the S-2302 substrate solution to 37°C.
-
In a cuvette, mix the activated plasma sample with the Tris buffer.
-
Initiate the reaction by adding the S-2302 solution (final concentration typically around 0.54 mmol/L)[5].
-
Immediately measure the change in absorbance at 405 nm over a defined period (e.g., 60 seconds) using a spectrophotometer maintained at 37°C[5].
4. Data Analysis:
-
The rate of change in absorbance per minute (ΔA/min) is calculated.
-
The kallikrein activity is determined by comparing the ΔA/min of the sample to a standard curve generated using a plasma calibrator with a known prekallikrein concentration.
-
Plasma blanks, where reagents are added in reverse order without incubation, should be run to account for background absorbance[3][8].
Mitigating Interference:
-
The substrate S-2302 can also be cleaved by plasmin. To check for plasmin interference, a parallel assay can be run using the substrate S-2251, which is sensitive to plasmin but not to kallikrein[3][4]. If significant activity is observed with S-2251, this indicates plasmin interference.
Visualizing the Kallikrein-Kinin System and Assay Workflow
To better understand the biological context and the experimental procedure, the following diagrams have been generated using Graphviz.
Conclusion
The measurement of tissue kallikrein activity in complex biological samples like plasma using the chromogenic substrate S-2266 is severely limited by a lack of specificity, interference from endogenous inhibitors, and the low physiological concentration of the target enzyme. For researchers investigating the plasma kallikrein-kinin system, the use of the alternative substrate S-2302 provides a more robust and reliable method. By employing validated protocols and being mindful of potential interferences, researchers can obtain more accurate and meaningful data on plasma kallikrein activity, contributing to a better understanding of its role in health and disease. This guide underscores the critical importance of selecting the appropriate analytical tools tailored to the specific biological question and sample matrix to ensure the integrity and validity of experimental findings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 4. diapharma.com [diapharma.com]
- 5. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 7. endotell.ch [endotell.ch]
- 8. coachrom.com [coachrom.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Correlating D-Val-Leu-Arg-pNA Assay Results with Alternative Functional Assays
For researchers and drug development professionals engaged in the study of serine proteases such as glandular kallikrein and urokinase-type plasminogen activator (uPA), the chromogenic substrate D-Val-Leu-Arg-pNA (S-2266) provides a straightforward and quantifiable method for assessing enzyme activity. However, to fully understand the biological relevance and potential therapeutic implications of these findings, it is crucial to correlate these results with other functional assays. This guide offers a comprehensive comparison of the this compound assay with alternative methods, supported by experimental data and detailed protocols.
Executive Summary of Assay Comparisons
The selection of an appropriate assay depends on the specific research question, required throughput, and the biological context being investigated. While the this compound assay offers simplicity and high-throughput capability, other assays such as fibrin plate and clot lysis assays provide a more physiologically relevant measure of fibrinolytic activity. Fluorogenic assays, on the other hand, often provide enhanced sensitivity.
| Assay Type | Principle | Advantages | Disadvantages | Throughput |
| This compound (Chromogenic) | Enzymatic cleavage of a colorless substrate to produce a colored product (p-nitroaniline), measured by absorbance. | Simple, rapid, high-throughput, quantifiable. | Less physiologically relevant than clot-based assays. | High |
| Fibrin Plate Assay | Measurement of the area of lysis on a fibrin-coated plate caused by the enzyme. | Physiologically relevant, measures fibrinolytic activity. | Time-consuming (long incubation), lower throughput, semi-quantitative. | Low |
| Clot Lysis Assay | Measurement of the time taken for a fibrin clot to dissolve in the presence of the enzyme. | Physiologically relevant, dynamic measurement of fibrinolysis. | Can be influenced by multiple factors, lower throughput. | Low to Medium |
| Fluorogenic Substrate Assay | Enzymatic cleavage of a non-fluorescent substrate to produce a fluorescent product. | High sensitivity, suitable for inhibitor screening. | Requires a fluorescence plate reader. | High |
Quantitative Data Presentation
Direct quantitative comparisons between the this compound assay and other functional assays for urokinase and glandular kallikrein are not extensively available in the public domain. However, studies on other serine proteases, such as Protein C, offer valuable insights into the expected correlations between different assay types.
A study comparing a chromogenic assay with a clot-based assay for Protein C activity demonstrated a good correlation.[1]
Table 1: Correlation and Performance of Chromogenic vs. Clot-Based Assays for Protein C [1]
| Parameter | Chromogenic Assay | Clot-Based Assay |
| Correlation Coefficient (R) | \multicolumn{2}{c | }{0.94} |
| Coefficient of Determination (r²) | \multicolumn{2}{c | }{0.88} |
| Sensitivity | High | High |
| Specificity | 97% | 93% |
Data from a study on Protein C, presented here as an illustrative example of the expected correlation between chromogenic and clot-based functional assays.
For inhibitor studies, different assays can yield varying IC50 values. The choice of assay can therefore be critical in drug discovery and development.
Table 2: Comparison of Inhibitor Potency (IC50) Across Different Assays
| Enzyme | Inhibitor | Assay Type | Substrate | IC50 Value |
| Urokinase | Amiloride Hydrochloride | Fluorogenic | Z-GGR-AMC | 16.6 µM[2] |
| Glandular Kallikrein | KKI-7 | Chromogenic | S-2266 | 4 µM (Ki)[3] |
| Glandular Kallikrein | Leupeptin | Fluorogenic | Z-Phe-Arg-AMC | 0.13 µM[4] |
Signaling and Experimental Workflow Diagrams
To visualize the biological context and experimental procedures, the following diagrams illustrate the relevant pathways and workflows.
Caption: Urokinase Signaling Pathway.
Caption: Kallikrein-Kinin System.
Caption: Chromogenic Assay Workflow.
Experimental Protocols
This compound (S-2266) Chromogenic Assay for Urokinase/Glandular Kallikrein
This protocol is a general guideline and should be optimized for specific experimental conditions.
Materials:
-
Purified urokinase or glandular kallikrein
-
Chromogenic substrate S-2266 (this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.8, containing 0.1 M NaCl)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in assay buffer. The final concentration will depend on the enzyme's activity.
-
Prepare a stock solution of S-2266 in sterile water.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 25 µL of the enzyme solution to the appropriate wells.
-
For a blank control, add 25 µL of assay buffer instead of the enzyme solution.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 25 µL of the S-2266 substrate solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
The enzyme activity is proportional to the change in absorbance over time.
-
Fibrin Plate Assay for Urokinase Activity
This assay measures the ability of urokinase to lyse a fibrin clot.[5][6][7][8]
Materials:
-
Purified urokinase
-
Fibrinogen solution (e.g., 1% w/v in saline)
-
Thrombin solution (e.g., 20 NIH units/mL in saline)
-
Plasminogen (optional, for plasminogen-rich plates)
-
Petri dishes
-
Incubator at 37°C
Procedure:
-
Plate Preparation:
-
In a petri dish, mix the fibrinogen solution with the thrombin solution to form a fibrin clot. If using, add plasminogen to the fibrinogen solution before adding thrombin.
-
Allow the clot to solidify at room temperature.
-
-
Sample Application:
-
Apply a small, known volume (e.g., 10 µL) of the urokinase solution onto the center of the fibrin plate.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours in a humidified chamber.
-
-
Measurement:
-
Measure the diameter of the lytic zone (the clear area where the fibrin has been degraded).
-
-
Data Analysis:
-
The area of the lytic zone is proportional to the logarithm of the urokinase concentration. A standard curve can be generated using known concentrations of urokinase.
-
Fluorogenic Substrate Assay for Urokinase Activity
This assay offers high sensitivity and is suitable for inhibitor screening.[9][10]
Materials:
-
Purified urokinase
-
Fluorogenic urokinase substrate (e.g., Z-GGR-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~360-380 nm, Emission ~440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
-
Assay Setup:
-
Reaction Initiation:
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at appropriate intervals using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from the fluorescence of the samples.
-
The enzyme activity is proportional to the rate of increase in fluorescence. For inhibitor studies, calculate the percentage of inhibition and determine the IC50 value.[2]
-
Conclusion
The this compound chromogenic assay is a robust and convenient method for the routine measurement of urokinase and glandular kallikrein activity. However, for a more comprehensive understanding of their function, especially in complex biological systems and for the evaluation of potential inhibitors, it is highly recommended to correlate the results with more physiologically relevant assays like the fibrin plate or clot lysis assays, or with highly sensitive fluorogenic assays. The choice of assay should be guided by the specific research objectives, with a clear understanding of the strengths and limitations of each method. By employing a multi-assay approach, researchers can gain more reliable and translatable insights into the roles of these important serine proteases in health and disease.
References
- 1. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. In vivo assay of specific kallikrein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. researchgate.net [researchgate.net]
- 6. academicjournals.org [academicjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. abcam.co.jp [abcam.co.jp]
Safety Operating Guide
Safe Disposal of D-Val-Leu-Arg-pNA: A Guide for Laboratory Professionals
This document provides essential procedural guidance for the safe handling and disposal of D-Val-Leu-Arg-pNA, a chromogenic substrate also identified as S-2302. The following instructions are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper waste management.
Key Safety and Handling Information
This compound may cause irritation to the respiratory system, skin, and eyes.[1] Ingestion can lead to irritation of the gastrointestinal mucous membranes.[1] Therefore, handling this compound requires a well-ventilated environment and the use of appropriate personal protective equipment (PPE). Thermal decomposition or combustion may produce toxic fumes of carbon oxides (COx), nitrogen oxides (NOx), and hydrogen chloride (HCl).[1]
Material Properties
A summary of the key quantitative data for this compound (S-2302) is provided below.
| Property | Value |
| Chemical Name | H-D-Prolyl-L-phenylalanyl-L-arginine-p-nitroaniline dihydrochloride |
| Molecular Weight | 611.6 g/mol [2] |
| Appearance | Lyophilized powder |
| Storage Temperature | 2-8°C[1][3][4] |
| Aqueous Solution Stability | A 4 mmol/l solution in H₂O is stable for over 6 months at 2-8°C.[3][5] |
| Substance Stability | Stable until the expiration date if stored at 2-8°C, protected from light, and kept dry.[3][5] |
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.[1]
-
Respiratory Protection: For handling the powder, a dust mask (e.g., N95) is recommended. In case of significant spills or inadequate ventilation, a self-contained breathing apparatus should be used.[1]
-
Protective Clothing: A lab coat, along with flame and chemical-resistant clothing and boots as necessary.[1]
Step-by-Step Disposal Procedures
Proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety. The following step-by-step protocol should be followed.
Spill Management Protocol
-
Ensure Safety: Immediately put on all required personal protective equipment before addressing the spill.[1]
-
Containment: Soak up the spilled material with an inert absorbent material (e.g., vermiculite, sand, or earth).[1]
-
Decontamination: Thoroughly clean the spill area with plenty of water.[1]
-
Collection: Collect the absorbent material and any contaminated cleaning materials into a designated, sealable container.[1]
-
Storage: Label the container clearly and store it in a secure area pending final disposal.
Waste Disposal Protocol
-
Unused Product: Unused this compound should be disposed of in its original container or a suitable, labeled waste container.
-
Contaminated Materials: All contaminated labware (e.g., pipette tips, tubes) and PPE should be collected in a designated, sealed waste container.
-
Regulatory Compliance: Dispose of all waste materials in strict accordance with all applicable local, regional, and national environmental regulations. Avoid release into the environment.[1]
Disposal Process Workflow
The diagram below outlines the decision-making and procedural flow for the safe disposal of this compound.
Caption: A workflow for the safe handling and disposal of this compound.
References
Essential Safety and Logistical Information for Handling D-Val-Leu-Arg-pNA
Disclaimer: A specific Safety Data Sheet (SDS) for D-Val-Leu-Arg-pNA was not located during the search. The following guidance is based on safety information for structurally similar chromogenic substrates containing p-nitroanilide (pNA), such as D-Val-Leu-Lys-pNA and various other peptide-pNA compounds. It is imperative to consult the official SDS provided by the supplier for definitive safety protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols and the supplier's official Safety Data Sheet.
Personal Protective Equipment (PPE)
Given that this compound is a powdered substance and its enzymatic cleavage releases p-nitroanilide, which is classified as acutely toxic, a comprehensive approach to personal protection is required.[1] The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile gloves. Double-gloving is recommended. | Protects against skin contact. p-Nitroaniline is toxic and can be absorbed through the skin.[1] Change gloves immediately upon contact. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles. | Protects eyes from airborne powder and potential splashes of solutions. |
| Respiratory Protection | Dust Mask/Respirator | NIOSH-approved N95 or higher-rated respirator. | Prevents inhalation of the powdered compound, which may cause respiratory irritation.[2] |
| Body Protection | Laboratory Coat | Standard, buttoned lab coat. | Protects skin and personal clothing from contamination. |
| General Attire | - | Long pants and closed-toe shoes. | Standard laboratory practice to minimize skin exposure. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Always handle this compound powder within a certified chemical fume hood to prevent inhalation of dust.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, confirm the location of appropriate waste disposal containers.
2. Weighing and Reconstitution:
-
When weighing the powdered compound, do so within the fume hood on a draft shield or in a weigh boat to minimize dispersal.
-
To reconstitute, add the solvent to the vial containing the powder slowly to avoid aerosolization.
-
Consult the product datasheet for appropriate solvents (e.g., DMSO, water).
3. During the Experiment:
-
Keep the container of this compound tightly sealed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
If contact occurs, follow the first aid measures outlined in the table below.
4. Storage:
-
Store this compound and its solutions at the recommended temperature, typically ≤ -10°C, in a dry, well-ventilated area.[3]
First Aid Measures
| Exposure Route | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1][2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2] |
Disposal Plan
Waste containing p-nitroanilide or its derivatives is considered hazardous.[1] Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
1. Solid Waste:
-
All dry waste contaminated with this compound, including weigh boats, pipette tips, and gloves, must be disposed of in a designated, lined hazardous waste container.[1]
2. Liquid Waste:
-
Aqueous and solvent-based solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Do not pour solutions down the drain.
3. Decontamination:
-
Clean any spills immediately according to your institution's standard operating procedures for toxic chemicals.
-
Decontaminate work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
